Patchouli alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMUJBZYLPWFD-CUZKYEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052266 | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5986-55-0 | |
| Record name | Patchouli alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patchouli alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATCHOULI ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Engineering of Patchouli Alcohol
Biosynthetic Pathways and Precursors
The formation of patchouli alcohol, like all terpenoids, begins with the synthesis of the universal five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. nih.govresearchgate.net
Mevalonate (MVA) Pathway Contribution
The MVA pathway is a primary contributor to the biosynthesis of sesquiterpenes, including this compound. researchgate.netmdpi.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This reaction is catalyzed sequentially by acetyl-CoA C-acetyltransferase (ACAT) and HMG-CoA synthase (HMGS). nih.gov Subsequently, HMG-CoA is converted to mevalonate (MVA) by the action of HMG-CoA reductase (HMGR), a key rate-limiting enzyme in this pathway. nih.govigem.wiki
Following its formation, MVA undergoes two successive phosphorylation events, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to yield mevalonate-5-diphosphate. nih.gov Finally, diphosphomevalonate decarboxylase (MVD) catalyzes the decarboxylation of this intermediate to produce isopentenyl pyrophosphate (IPP). nih.gov The isomerization of IPP to DMAPP is then facilitated by isopentenyl-diphosphate delta-isomerase (IPI). nih.govresearchgate.net In the context of this compound synthesis, the MVA pathway provides the necessary IPP and DMAPP units that are assembled into the direct precursor, farnesyl pyrophosphate (FPP). mdpi.commdpi.com
2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway Contribution
Operating in the plastids, the MEP pathway also generates IPP and DMAPP, which are crucial for terpenoid biosynthesis. nih.govresearchgate.net This pathway begins with the condensation of glyceraldehyde-3-phosphate and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.gov The resulting 1-deoxy-D-xylulose-5-phosphate (DOXP) is then reduced to 2-C-methyl-D-erythritol-4-phosphate (MEP) by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.gov
Farnesyl Pyrophosphate (FPP) as a Key Intermediate in Sesquiterpene Biosynthesis
Farnesyl pyrophosphate (FPP) is the universal precursor for the biosynthesis of all sesquiterpenes, including this compound. mdpi.comigem.wikinih.gov This C15 isoprenoid is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. mdpi.comnih.gov This crucial reaction is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPS). igem.wikimdpi.comfrontiersin.org
FPP stands at a critical branch point in isoprenoid metabolism. nih.govfrontiersin.org It can be directed towards the synthesis of various classes of compounds, including sterols, dolichols, and ubiquinones. mdpi.com However, for the production of this compound, FPP serves as the direct substrate for the enzyme patchoulol synthase (PTS), which catalyzes its cyclization into the characteristic tricyclic structure of this compound. mdpi.comigem.wikimdpi.com The availability of FPP is therefore a critical factor influencing the yield of this compound. mdpi.comfrontiersin.org
Key Enzymes and Gene Expression in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a series of specific enzymes, with their corresponding gene expression levels playing a pivotal role in the regulation and efficiency of the entire pathway.
Patchoulol Synthase (PTS) Activity and Gene Variants
Patchoulol synthase (PTS) is the definitive enzyme in the biosynthesis of this compound, catalyzing the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the intricate tricyclic alcohol structure of patchoulol. igem.wikibeilstein-journals.org This enzymatic transformation is a multi-step process that is believed to proceed without the release of free olefinic intermediates. nih.gov The PTS enzyme has been purified from Pogostemon cablin leaves and the corresponding gene has been cloned and characterized. beilstein-journals.org
Research has revealed the existence of different variants of the PTS gene, which can exhibit variations in their amino acid sequences. researchgate.netacs.org These variations can influence the enzyme's catalytic activity, product specificity, and stability. researchgate.net For instance, one study reported a PTS variant with a 3.4% sequence variation compared to the annotated sequence, which showed a tendency to form inclusion bodies when expressed in E. coli. researchgate.netacs.org The expression of the PTS gene is a key regulatory point in this compound production and can be influenced by various factors, including plant development and environmental stimuli like light. maxapress.comnih.gov
Farnesyl Diphosphate Synthase (FPS) Function in Precursor Formation
Farnesyl diphosphate synthase (FPS), also known as farnesyl pyrophosphate synthase (FPPS), is a crucial enzyme positioned at a key branch point of the mevalonate pathway. igem.wikifrontiersin.org Its primary function is to catalyze the condensation of one molecule of dimethylallyl diphosphate (DMAPP) with two molecules of isopentenyl diphosphate (IPP) to generate farnesyl pyrophosphate (FPP). nih.govfrontiersin.org FPP is the direct precursor for a wide array of sesquiterpenoids, including this compound. igem.wikimdpi.comfrontiersin.org
The activity of FPS is directly correlated with the supply of FPP for sesquiterpene synthesis. nih.govfrontiersin.org Studies have shown that the overexpression of the FPS gene can lead to an increased accumulation of FPP and subsequently enhance the production of downstream terpenoids. frontiersin.org For example, transient overexpression of the PcFPPS gene in P. cablin resulted in an approximately 47% increase in this compound content. nih.govfrontiersin.org The expression of the FPS gene is often coordinated with that of PTS to ensure an efficient metabolic flux towards this compound biosynthesis. mdpi.comnih.gov
| Enzyme/Pathway | Key Function/Role |
| Mevalonate (MVA) Pathway | Cytosolic pathway that synthesizes IPP and DMAPP from acetyl-CoA. nih.govresearchgate.net |
| 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway | Plastidial pathway that synthesizes IPP and DMAPP from glyceraldehyde-3-phosphate and pyruvate. nih.govresearchgate.net |
| Farnesyl Pyrophosphate (FPP) | C15 intermediate formed from IPP and DMAPP; direct precursor to this compound. mdpi.comigem.wikinih.gov |
| Patchoulol Synthase (PTS) | Catalyzes the cyclization of FPP to form this compound. igem.wikibeilstein-journals.org |
| Farnesyl Diphosphate Synthase (FPS) | Catalyzes the formation of FPP from IPP and DMAPP. igem.wikimdpi.comfrontiersin.org |
Isopentenyl Pyrophosphate Isomerase (IPI) Role in Biosynthesis
The biosynthesis of all terpenoids, including this compound, relies on the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov The enzyme Isopentenyl Pyrophosphate Isomerase (IPI) plays a crucial role in catalyzing the reversible isomerization of IPP to DMAPP. nih.govcobiss.net This reaction is essential for maintaining the appropriate ratio of these two precursors, which are required for the subsequent chain elongation steps in terpenoid synthesis.
A study involving the cloning and characterization of a full-length cDNA encoding IPI from P. cablin, designated as PcIPI, revealed an open reading frame of 879 base pairs encoding a protein of 292 amino acids. cobiss.net To elucidate the function of this gene in this compound biosynthesis, virus-induced gene silencing (VIGS) was employed to suppress PcIPI expression. cobiss.netresearchgate.net The results demonstrated that the silencing of the PcIPI gene led to a significant decrease in the content of this compound. cobiss.netresearchgate.net This negative effect on this compound biosynthesis underscores the indispensable role of IPI in providing the necessary DMAPP for the downstream synthesis of farnesyl pyrophosphate (FPP), the direct precursor of this compound. cobiss.netfrontiersin.org
Contributions of Acetyl-CoA Transferase (ACAT) and HMG-CoA Synthase (HMGS) in the MVA Pathway
This compound is primarily synthesized through the cytosolic mevalonate (MVA) pathway. nih.gov This pathway commences with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA C-acetyltransferase (ACAT), also known as acetoacetyl-CoA thiolase. nih.govnih.gov Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.govreactome.org
The functional importance of these initial enzymes in the MVA pathway has been demonstrated in other terpenoid-producing plants, such as Santalum album (sandalwood). In S. album, the cloning and functional characterization of SaAACT and SaHMGS confirmed their roles in mevalonate biosynthesis. nih.govresearchgate.net Tissue-specific expression analysis in sandalwood revealed that both genes were constitutively expressed, with the highest levels detected in the roots. nih.gov Furthermore, their expression was induced by methyl jasmonate, a known elicitor of secondary metabolite production, suggesting their involvement in the regulated biosynthesis of terpenoids. nih.gov While direct studies on P. cablin are part of a broader transcriptomic context, the fundamental and conserved nature of the MVA pathway indicates that ACAT and HMGS are critical for supplying the initial building blocks for this compound synthesis.
Regulatory Role of HMG-CoA Reductase (HMGCR) in Isoprenoid Production
Following the formation of HMG-CoA, the next committed and often rate-limiting step in the MVA pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). nih.govfrontiersin.org As the enzyme controlling the flux of carbon into the isoprenoid pathway, HMGCR is a key regulatory point. frontiersin.orgnih.gov Its activity is tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational regulation, to balance the production of essential non-sterol isoprenoids and sterols. frontiersin.orgnih.gov
Transcriptomic and Proteomic Analyses of this compound Biosynthesis
Gene Expression Profiling in Different Pogostemon cablin Chemotypes (e.g., this compound-type vs. Pogostone-type)
Pogostemon cablin exhibits distinct chemotypes, primarily classified as the this compound-type (PA-type) and the pogostone-type (PO-type), based on the dominant chemical constituent in their essential oil. nih.govplos.org The PA-type is characterized by a high concentration of this compound, whereas the PO-type has a significant amount of pogostone. plos.org These chemical differences are accompanied by variations in morphology, with the PA-type typically being taller and more branched. plos.org
To understand the molecular basis for these chemotypical variations, researchers have employed transcriptomic and proteomic analyses. plos.orgnih.gov Comparative transcriptome sequencing of the PA-type cultivar 'Nanxiang' (NX) and the PO-type 'Paixiang' (PX) revealed significant differences in gene expression. nih.govresearchgate.net One study identified 8,390 differentially expressed unigenes between the two chemotypes. nih.govnih.gov Specifically, genes involved in the sesquiterpenoid and triterpenoid (B12794562) biosynthesis pathways were found to be differentially expressed. nih.gov For example, the gene encoding patchoulol synthase, the terminal enzyme in this compound synthesis, was significantly upregulated in the PA-type. nih.govresearchgate.net
Proteomic analysis has complemented these findings, showing differential expression of proteins related to secondary metabolism. plos.orgnih.gov These studies provide a comprehensive view of the molecular machinery that dictates the chemical profile of different P. cablin chemotypes.
Identification of Differentially Expressed Genes (DEGs) and Proteins (DEPs) Associated with this compound Accumulation
The accumulation of this compound is directly linked to the expression levels of genes and proteins in its biosynthetic pathway. Transcriptome analysis has been instrumental in identifying these key players. In a comparison between PA-type and PO-type chemotypes, a significant number of differentially expressed genes (DEGs) were identified. nih.govnih.gov For instance, in one study, 4,799 DEGs and 150 differentially expressed proteins (DEPs) were identified. plos.orgnih.gov
Among the DEGs, those mapped to the terpenoid backbone biosynthesis and sesquiterpenoid and triterpenoid biosynthesis pathways are of particular interest. nih.gov Key enzymes in the MVA pathway, as well as downstream enzymes like farnesyl diphosphate synthase (FPS) and patchoulol synthase (PTS), often show higher expression in the PA-type. nih.govplos.org Specifically, the expression of the patchoulol synthase gene is consistently found to be significantly higher in high-producing this compound varieties. nih.govresearchgate.net Integrated analysis of transcriptomic and proteomic data has further strengthened these findings, showing a positive correlation between the expression of certain mRNAs and their corresponding proteins, such as patchouli synthase. plos.orgnih.gov
| Gene/Protein | Pathway | Expression in PA-type vs. PO-type | Reference |
|---|---|---|---|
| Patchoulol Synthase (PTS) | Sesquiterpenoid Biosynthesis | Upregulated | nih.gov, plos.org, researchgate.net |
| Lipoxygenase (LOX2) | Jasmonic Acid Biosynthesis | Downregulated in PO-type | plos.org, researchgate.net |
| β-glucosidase | - | Downregulated in PO-type | plos.org, researchgate.net |
| Zeatin O-xylosyltransferase (ZOX1) | Cytokinin Metabolism | Upregulated in PO-type | plos.org, researchgate.net |
| α-amylase (AMY) | Starch and Sucrose Metabolism | Upregulated in PO-type | plos.org, researchgate.net |
Co-expression Network Analysis of Biosynthetic Genes
To understand the regulatory architecture of this compound biosynthesis, co-expression network analysis has been utilized. This approach identifies groups of genes that have similar expression patterns across different conditions, suggesting they may be functionally related or co-regulated. By constructing these networks, researchers can identify not only the structural genes of a pathway but also the transcription factors that may control their expression.
Studies have revealed that genes involved in the MVA and MEP pathways, as well as downstream sesquiterpenoid biosynthesis genes, are often co-expressed. frontiersin.org Furthermore, various transcription factor families, such as AP2/ERF, bHLH, MYB, and WRKY, have been identified as being differentially expressed between high and low this compound-producing chemotypes. nih.govnih.gov These transcription factors are prime candidates for regulators of the this compound biosynthetic pathway. For example, co-expression analysis might reveal a strong correlation between the expression of a specific MYB transcription factor and the patchoulol synthase gene, suggesting a direct regulatory link. Such analyses are crucial for identifying targets for metabolic engineering to enhance the production of this compound.
Transcriptional Regulation of this compound Biosynthesis
The synthesis of this compound is a tightly controlled process at the genetic level, involving a complex interplay of signaling molecules and regulatory proteins known as transcription factors. These factors can either activate or repress the genes responsible for the biosynthetic pathway, thereby dictating the rate of production.
The jasmonic acid (JA) signaling pathway is a crucial hormonal cascade in plants that responds to environmental cues and developmental signals. Research has demonstrated that this pathway plays a significant role in stimulating the production of this compound. maxapress.commdpi.comnih.gov The application of methyl jasmonate (MeJA), a derivative of jasmonic acid, to P. cablin leaves has been shown to significantly enhance the accumulation of this compound. maxapress.commdpi.comnih.gov This induction suggests that the genes involved in the this compound biosynthetic pathway are responsive to JA signaling, making it a key regulatory network controlling the output of this important secondary metabolite. maxapress.comacs.orgnih.gov
Central to the JA signaling pathway are the JASMONATE ZIM DOMAIN (JAZ) proteins, which typically function as repressors. nih.govnih.gov In P. cablin, a specific JAZ protein, PatJAZ6, has been identified as a key negative regulator of this compound biosynthesis. mdpi.comnih.govnih.gov The PatJAZ6 protein is located in the cell nucleus and its expression is induced by MeJA. mdpi.comnih.gov It functions by suppressing the activity of transcription factors that would otherwise promote the synthesis of this compound. mdpi.com
Experimental evidence strongly supports the role of PatJAZ6 as a repressor:
Overexpression of the PatJAZ6 gene in P. cablin leads to a down-regulation of patchoulol synthase expression, resulting in suppressed production of this compound. mdpi.comnih.gov
Conversely, gene silencing of PatJAZ6 (reducing its expression) results in a significant increase in the accumulation of this compound. mdpi.comnih.govnih.gov
This identifies PatJAZ6 as a critical control point and a potential target for genetic modification to enhance this compound yields. nih.govresearchgate.net
A variety of transcription factor (TF) families are involved in orchestrating the expression of genes in the terpenoid biosynthesis pathway, including the pathway for this compound. peerj.comnih.gov These proteins bind to specific regions of DNA to control the rate of gene transcription. Key families and specific members identified in P. cablin include:
AP2/ERF (APETALA2/Ethylene Responsive Factor): This is one of the largest families of transcription factors in plants. mdpi.com A specific member, PatDREB, has been identified as a transcriptional activator that binds to the promoter of the patchoulol synthase gene (PatPTS), positively regulating its expression and, consequently, this compound biosynthesis. acs.orgnih.gov PatDREB also interacts with another repressor protein, JAZ4. acs.orgnih.gov
bHLH (basic Helix-Loop-Helix): This family of TFs is known to regulate a wide range of metabolic processes. scielo.br In patchouli, two bHLH transcription factors, PatMYC2b1 and PatMYC2b2, have been identified. mdpi.comnih.govnih.gov They interact directly with the repressor protein PatJAZ6, forming a regulatory module that fine-tunes the JA-induced synthesis of this compound. mdpi.comnih.govresearchgate.net
MYB (v-myb avian myeloblastosis viral oncogene homolog): The MYB family is another large group of TFs. An MYB-related transcription factor, PatSWC4, promotes the biosynthesis of this compound by directly binding to and activating the PatPTS promoter. frontiersin.orgnih.gov It can also physically interact with PatDREB to synergistically enhance patchoulol production. acs.org Additionally, the overexpression of another factor, PatMYB46, has been found to increase the content of this compound. peerj.com
bZIP (basic region-leucine zipper): Members of the bZIP family have been implicated in various plant processes. The transcription factor PcbZIP44 has been identified as a negative regulator that inhibits the expression of the patchoulol synthase gene, thereby reducing this compound biosynthesis. researchgate.net
NAC and Trihelix: Genes for NAC and Trihelix transcription factors have also been found to be differentially expressed in patchouli varieties with different chemical profiles, suggesting their potential involvement as regulators in terpenoid biosynthesis. peerj.comnih.gov
The table below summarizes the functions of key transcription factors involved in regulating this compound biosynthesis.
Interactive Table: Key Transcription Factors in this compound Biosynthesis| Family | Transcription Factor | Function | Effect on this compound |
|---|---|---|---|
| AP2/ERF | PatDREB | Activates PatPTS gene promoter | Positive |
| bHLH | PatMYC2b1 / PatMYC2b2 | Interacts with repressor PatJAZ6 | Positive (by being repressed) |
| MYB | PatSWC4 | Activates PatPTS gene promoter | Positive |
| WRKY | PcWRKY44 | Activates PcFPPS gene promoter | Positive |
| bZIP | PcbZIP44 | Inhibits PatPTS gene expression | Negative |
Metabolic Engineering Strategies for Enhanced this compound Production
Given the economic importance of this compound and the limitations of its natural production, significant research has focused on metabolic engineering to create high-yielding microbial systems, primarily in yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli). researchgate.netdntb.gov.uanih.govacs.org These strategies aim to optimize the biosynthetic pathway for maximal output.
This compound is a sesquiterpenoid (a C15 compound), synthesized from the precursor farnesyl pyrophosphate (FPP). nih.gov FPP itself is produced via the mevalonate (MVA) pathway, which begins with the molecule acetyl-CoA. nih.gov Therefore, a primary strategy for increasing this compound production is to boost the supply of these precursors. researchgate.netmdpi.com
Key engineering approaches include:
Strengthening the MVA Pathway: This is achieved by overexpressing the genes for key, rate-limiting enzymes in the pathway. nih.govmdpi.comacs.org A particularly effective target is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpressing a truncated version of this enzyme (tHMG1) has been shown to significantly enhance the metabolic flow towards FPP. mdpi.com
Increasing Acetyl-CoA Supply: The entire pathway depends on the initial building block, acetyl-CoA. Engineering strategies have been developed to increase the intracellular pool of acetyl-CoA, ensuring that the MVA pathway is not starved of its essential starting material. dntb.gov.uamdpi.comresearchgate.net
Enzyme Fusion: To improve the efficiency of converting FPP to this compound, researchers have physically fused the FPP synthase (which produces FPP) to the patchoulol synthase (which uses FPP). nih.govacs.org This creates a substrate channel, directing the FPP precursor straight to the final enzyme and minimizing its loss to competing pathways. nih.govacs.org
FPP is a critical branch-point metabolite in the cell, serving as a precursor not only for this compound but also for other essential compounds. mdpi.com This creates metabolic competition. A successful engineering strategy must therefore manage these competing pathways to redirect FPP towards the desired product. researchgate.netmdpi.comacs.org
The main competing pathways are:
Squalene (B77637) and Ergosterol (B1671047) Synthesis: A major portion of FPP is naturally diverted towards the synthesis of squalene, which is a precursor for sterols like ergosterol. nih.gov Ergosterol is a vital component of the yeast cell membrane. To channel more FPP to this compound, the squalene synthase gene (ERG9) is often targeted for down-regulation. nih.govacs.org However, completely eliminating its function can be detrimental to cell health. mdpi.com A more effective approach is to replace the strong native promoter of ERG9 with a weaker or inducible promoter, which reduces the flux to squalene without severely compromising cell growth, thus striking a balance between viability and production. mdpi.comacs.org
Farnesol (B120207) Synthesis: FPP can also be dephosphorylated into farnesol, representing another loss of precursor. mdpi.com Knocking out the phosphatase genes responsible for this conversion, such as DPP1 and LPP1 in yeast, has been shown to be an effective strategy to prevent this side reaction and increase the FPP pool available for this compound synthesis. mdpi.com
By combining these strategies—enhancing precursor supply and blocking or reducing competing pathways—researchers have been able to dramatically increase the production of this compound in engineered microbes, with reported titers reaching up to 1.95 g/L in bioreactors. mdpi.com
Interactive Table: Engineering Strategies and Production Impact
| Strategy | Target Gene/Pathway | Action | Effect on this compound Production |
|---|---|---|---|
| Enhance Precursor Supply | MVA Pathway (e.g., tHMG1) | Overexpression | Increase |
| Enhance Precursor Supply | Acetyl-CoA Pathway | Modulation | Increase |
| Balance Competition | Squalene Synthase (ERG9) | Down-regulation/Promoter Swap | Increase |
| Balance Competition | Farnesol Synthesis (DPP1, LPP1) | Knockout | Increase |
| Improve Conversion | FPPS and PTS | Gene Fusion | Increase |
Genetic Engineering Approaches: Gene Overexpression and Targeted Deletions
Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli has emerged as a promising strategy for the sustainable production of this compound. This involves the targeted modification of the host's genetic makeup to enhance the metabolic flux towards the desired product. Key strategies include the overexpression of genes central to the this compound biosynthesis pathway and the deletion or downregulation of genes in competing pathways.
A primary target for overexpression is the gene encoding patchoulol synthase (PTS) , the enzyme that catalyzes the final step in the conversion of farnesyl pyrophosphate (FPP) to this compound. mdpi.comfrontiersin.orgosti.gov Studies have shown that expressing the PTS gene from Pogostemon cablin in S. cerevisiae is a crucial first step. mdpi.com The choice of promoter to drive the expression of PTS is critical; strong promoters like GAL1 have been shown to be highly effective, leading to significantly higher this compound titers compared to weaker promoters. mdpi.com
To further boost production, genes in the upstream mevalonate (MVA) pathway, which is responsible for synthesizing the precursor FPP, are often overexpressed. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpression of a truncated version of the HMGR gene (tHMG1) has been demonstrated to significantly increase the metabolic flow towards FPP, resulting in a substantial rise in this compound yield. mdpi.com In one study, enhancing the expression of endogenous MVA pathway genes in S. cerevisiae led to a 16.2-fold increase in this compound production. mdpi.com Similarly, transient overexpression of the Farnesyl Pyrophosphate Synthase gene from P. cablin (PcFPPS) in the leaves of the plant itself resulted in an approximate 47% increase in this compound. frontiersin.orgosti.gov
Concurrently, targeted deletions or downregulation of genes in competing pathways that also utilize FPP is a common and effective strategy. The enzyme squalene synthase, encoded by the ERG9 gene, directs FPP towards the synthesis of ergosterol, a major competitor for the FPP pool. mdpi.comnih.govacs.org By repressing the ERG9 gene, more FPP is available for conversion to this compound. mdpi.comasm.org For instance, downregulating the ERG9 gene, in combination with overexpressing key MVA pathway genes, contributed to a 32.74-fold increase in this compound production in an engineered S. cerevisiae strain. mdpi.com Other targeted deletions include genes involved in farnesol biosynthesis, such as DPP1 and LPP1, which also consume FPP. acs.org In E. coli, deleting genes responsible for the synthesis of acetate (B1210297), lactate, ethanol (B145695), and succinate (B1194679) has been shown to improve this compound production. nih.gov
These genetic engineering strategies, often employed in combination, have proven to be highly effective in creating microbial cell factories capable of producing significantly higher titers of this compound than what is achievable through traditional extraction methods. mdpi.comnih.govresearchgate.net
Protein Fusion Strategies (e.g., Farnesyl Pyrophosphate Synthase and Patchoulol Synthase Fusion)
A significant challenge in metabolic engineering is ensuring the efficient channeling of intermediates from one enzyme to the next in a biosynthetic pathway. In the case of this compound production, the intermediate farnesyl pyrophosphate (FPP) is a branch-point metabolite that can be consumed by various native enzymes in the host organism. asm.org To overcome this, protein fusion strategies have been developed to bring the enzymes that catalyze successive reactions into close proximity, thereby increasing the local concentration of the substrate and minimizing its loss to competing pathways. asm.orgyeastgenome.org
A well-documented and successful application of this strategy in this compound biosynthesis is the fusion of Farnesyl Pyrophosphate Synthase (FPPS) and Patchoulol Synthase (PTS) . nih.govacs.orgasm.orgacs.org FPPS is responsible for synthesizing FPP, the direct precursor for this compound, and PTS catalyzes the conversion of FPP to this compound. asm.org By creating a chimeric protein where FPPS and PTS are physically linked, the FPP produced by the FPPS domain is immediately available to the PTS domain, thus enhancing the efficiency of this compound synthesis. asm.orgacs.org
This protein fusion strategy can be combined with other metabolic engineering approaches for even greater improvements in yield. For instance, expressing the FPPS-PTS fusion protein in an S. cerevisiae strain where the competing ERG9 gene (squalene synthase) is repressed has been shown to further boost this compound production. asm.org In another study, fusing PTS with FPP synthase, combined with other genetic modifications, led to a patchoulol titer of 66.2 mg/L in E. coli. nih.gov Furthermore, overexpressing a fused FPPS and PTS in a yeast strain with a mitochondria-localized dimethylallyl diphosphate (DMAPP) pathway resulted in a significant increase in this compound production to 19.24 mg/L. researchgate.netnih.gov
Chemical and Chemo Enzymatic Synthesis of Patchouli Alcohol
Total Synthesis Approaches for Patchouli Alcohol
The total synthesis of this compound has been a significant challenge in organic chemistry, leading to the development of innovative synthetic routes. These approaches can be broadly categorized into enantiospecific and asymmetric methodologies.
Enantiospecific Total Synthesis Routes (e.g., starting from (R)-carvone)
Enantiospecific synthesis aims to produce a single enantiomer of a target molecule by starting from a readily available chiral precursor. In the case of (-)-patchouli alcohol, the monoterpene (R)-carvone has proven to be a valuable starting material. researchgate.netresearchgate.net
One notable enantiospecific total synthesis of (-)-patchouli alcohol from (R)-carvone was accomplished through a strategy that employed a tandem double Michael reaction–alkylation sequence. researchgate.net Another key step in this synthesis was a single electron-mediated 6-endo trig cyclization reaction. researchgate.net This approach successfully constructed the complex tricyclic skeleton of this compound. researchgate.net
More recent work has also utilized (R)-carvone as a starting point for the synthesis of hydroxylated this compound congeners, such as 14- and 15-hydroxypatchoulol. nih.gov These syntheses involved a 12-step sequence and were instrumental in confirming the structures of these natural products. nih.gov
Asymmetric Total Synthesis Methodologies (e.g., organocatalytic [4+2] cycloaddition)
Asymmetric synthesis focuses on creating the desired enantiomer through the use of chiral catalysts or reagents. A concise asymmetric total synthesis of (−)-patchouli alcohol has been achieved using a highly diastereo- and enantioselective formal organocatalytic [4+2] cycloaddition reaction as a key step. researchgate.networdpress.comrsc.org This reaction establishes the core bicyclo[2.2.2]octane framework with high stereocontrol. rsc.orgrsc.org
Key Reaction Sequences Employed (e.g., tandem double Michael reaction–alkylation, radical denitration, oxidative carboxylation, cyclization reactions)
The synthesis of this compound has served as a platform for the application and development of several powerful chemical reactions.
Tandem Double Michael Reaction–Alkylation: This sequence has been effectively used in the enantiospecific synthesis of (-)-patchouli alcohol starting from (R)-carvone. researchgate.netresearchgate.net This tandem reaction allows for the efficient construction of complex cyclic systems in a single operational step. gla.ac.uk
Radical Denitration: A radical denitration reaction was a key transformation in an asymmetric total synthesis of (−)-patchouli alcohol. researchgate.networdpress.comrsc.org This reaction, mediated by reagents like n-Bu3SnH, is crucial for removing a nitro group that was strategically introduced to facilitate an earlier cycloaddition step. rsc.orgrsc.org
Oxidative Carboxylation: This reaction was also a pivotal step in the aforementioned asymmetric total synthesis. researchgate.networdpress.comrsc.org It involves the conversion of a precursor to a carboxylic acid, which is a necessary intermediate on the path to this compound. rsc.orgrsc.org
Cyclization Reactions: Various cyclization strategies have been central to building the intricate tricyclic framework of this compound. These include:
Single electron-mediated 6-endo trig cyclization: Utilized in an enantiospecific synthesis from (R)-carvone. researchgate.netresearchgate.netrsc.org
Nagata cyclization: Employed in the synthesis of bicyclo[2.2.2]octane analogues of this compound. psu.edu
Sakurai reaction: Used in conjunction with Nagata cyclization for the synthesis of this compound analogues. psu.edu
Reductive radical coupling: An intramolecular reductive radical coupling was envisioned as a key step in a retrosynthetic analysis of this compound. rsc.org
Semi-Synthesis and Derivatization of this compound
Beyond total synthesis, the modification of naturally derived this compound through semi-synthesis provides access to a range of derivatives with potentially interesting properties.
Esterification Reactions to Form Patchouli Esters (e.g., Patchouli acetate (B1210297), propionate)
The tertiary alcohol group of this compound can undergo esterification to form various patchouli esters. researchgate.netresearchgate.net The synthesis of patchouli acetate and patchouli propionate (B1217596) has been achieved through the esterification of patchouli oil or isolated this compound with acetic acid and propionic acid, respectively. researchgate.netscientific.net These reactions have been carried out using both homogeneous catalysts, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4), and heterogeneous catalysts like activated zeolite. researchgate.netscientific.net
In one study, the esterification reaction was conducted at 100 °C for 3 hours. researchgate.netscientific.net The use of H2SO4 as a catalyst resulted in the highest yields for both patchouli acetate (48%) and patchouli propionate (54%). researchgate.net Another report detailed the esterification of isolated this compound with propionic acid at 100-110 °C for 3 hours, yielding patchouli propionate. scientific.netresearcher.liferesearchgate.net
Synthesis of Bioactive Derivatives and Analogues for Structure-Activity Relationship Studies
The synthesis of derivatives and analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of this compound affect its biological activities. usda.govnih.gov For instance, the antifungal properties of this compound have prompted investigations into its derivatives. usda.gov By creating a library of related compounds, researchers can identify the key structural features responsible for a particular biological effect and potentially develop more potent or selective agents. nih.gov
Catalytic Synthesis of this compound
The chemical synthesis of this compound is complex and often low-yielding, which makes catalytic methods, particularly those involving enzymes, an attractive alternative. These biocatalytic approaches leverage the high selectivity and efficiency of natural biological systems to produce the desired sesquiterpenoid.
Enzymatic Catalysis and Biotransformation Applications
Enzymatic catalysis for this compound synthesis primarily revolves around the use of patchoulol synthase (PTS), the key enzyme in the natural biosynthesis pathway within the Pogostemon cablin plant. nih.gov This enzyme catalyzes the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the tricyclic structure of this compound. nih.gov Research has focused on harnessing this enzyme both in isolated form and within engineered microorganisms.
Metabolic engineering of various host organisms, such as bacteria and yeast, has become a prominent strategy for the sustainable production of this compound. This involves introducing the gene for patchoulol synthase (PcPS) from P. cablin into a microbial host and optimizing its metabolic pathways to enhance the supply of the FPP precursor. nih.gov
Key strategies in these engineered systems include:
Heterologous Expression of Patchoulol Synthase : Introducing the PcPS gene allows the host organism to perform the final conversion of FPP to this compound. nih.gov
Enhancing Precursor Supply : Overexpression of genes in the native biosynthetic pathways of the host, such as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway, increases the intracellular pool of FPP. nih.govuni.lu For instance, upregulating enzymes like farnesyl pyrophosphate synthase (FPPS) can boost the availability of FPP for conversion. cdutcm.edu.cn
Balancing Precursor Isomers : Fine-tuning the expression of enzymes like isopentenyl pyrophosphate isomerase (idi) helps maintain an optimal ratio of the FPP building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
Blocking Competing Pathways : To direct the metabolic flux towards this compound, competing pathways that also use FPP as a substrate, such as those for sterol synthesis, are often downregulated or knocked out. nih.gov
These metabolic engineering efforts have led to significant production titers in various microorganisms, demonstrating a viable alternative to traditional agricultural extraction.
| Host Organism | Synthesis Strategy | This compound Titer | Reference |
| Corynebacterium glutamicum | Overexpression of MEP pathway enzymes and PcPS | Up to 60 mg/L | nih.gov |
| Escherichia coli | Modified PcPS and host strain optimization | Up to 970.1 mg/L (in 5L fermenter) | nih.gov |
| Saccharomyces cerevisiae | Global metabolic engineering of MVA pathway, PcPS expression | 42.1 mg/L | uni.lu |
| Saccharomyces cerevisiae | Combinational metabolic engineering, fed-batch fermentation | 1.95 g/L (in 5L bioreactor) | nih.govnih.gov |
Beyond de novo synthesis in engineered microbes, biotransformation offers another chemo-enzymatic route. This approach involves using microorganisms or their enzymes to modify a substrate that is structurally related to the target compound. In the context of patchouli, whole-cell biocatalysts like fungi have been used to increase the concentration of this compound in patchouli oil or herbage. For example, treating patchouli herbage with the fungus Aspergillus terreus has been shown to increase the final this compound content in the extracted essential oil, suggesting an enzymatic conversion of other precursor molecules into the desired alcohol. nih.gov Similarly, fungi such as Trichosporon asteroides have been demonstrated to improve both the yield and quality of patchouli oil through biotransformation processes. nih.govwikidata.org
Biomimetic Synthesis Approaches Mimicking Natural Pathways
Biomimetic synthesis seeks to replicate the elegance and efficiency of natural biosynthetic pathways using the tools of synthetic organic chemistry. The biosynthesis of this compound is a prime target for such approaches due to the remarkable complexity generated from a simple, acyclic precursor.
The natural synthesis is catalyzed by patchoulol synthase (PTS), which orchestrates a sophisticated cascade of reactions starting from farnesyl pyrophosphate (FPP). nih.gov The proposed enzymatic mechanism, which biomimetic strategies aim to mimic, involves several key steps:
Initiation : The process begins with the ionization of FPP, forming a farnesyl cation. nih.gov
First Cyclization : The cation undergoes a 1,10-cyclization to form a ten-membered ring intermediate, the germacrenyl cation. nih.gov
Deprotonation/Reprotonation and Second Cyclization : It is proposed that the cation is deprotonated to the neutral intermediate germacrene A. nih.govnih.gov Subsequent reprotonation of germacrene A initiates a second cyclization to form a bicyclic intermediate, which can then lead to another neutral intermediate, α-bulnesene. nih.govnih.gov
Final Rearrangements and Termination : Further protonation and a series of intramolecular rearrangements, including Wagner-Meerwein shifts and a final cyclization, form the characteristic tricyclic patchoulane (B100424) skeleton. nih.gov The cascade is terminated by the capture of a water molecule, yielding this compound. nih.gov
This enzymatic cascade is highly controlled, proceeding through specific carbocationic intermediates to yield this compound with high stereoselectivity. nih.gov Alongside the main product, the enzyme also produces several minor sesquiterpene hydrocarbons, including α-patchoulene, β-patchoulene, α-guaiene, and seychellene, through alternative deprotonation events at different stages of the cascade. nih.gov
A biomimetic chemical synthesis would attempt to replicate this cationic cascade. The strategy involves designing an acyclic precursor, analogous to FPP, that can be induced to cyclize under chemical conditions (e.g., using a Lewis or Brønsted acid). The challenge lies in controlling the highly reactive carbocationic intermediates to navigate the complex potential energy surface and selectively form the desired tricyclic patchouli skeleton without yielding a complex mixture of rearranged byproducts. While total syntheses of this compound have been achieved, a purely biomimetic synthesis that successfully initiates and controls the entire cationic cascade from an FPP-like precursor in a single, efficient step remains a significant synthetic challenge.
Advanced Analytical Methodologies and Characterization of Patchouli Alcohol
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analytical assessment of patchouli alcohol. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like this compound. iosrjournals.orgundip.ac.id This technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. iosrjournals.org In GC, the sample is vaporized and separated into its components within a capillary column. The separated components then enter the mass spectrometer, which provides detailed mass spectra that act as a molecular fingerprint, allowing for definitive identification.
GC-MS is widely used for the chemical profiling of patchouli essential oil, aiding in quality control and the identification of bioactive compounds. iosrjournals.orgundip.ac.id For instance, GC-MS analysis of patchouli oil has identified this compound as the dominant component, with concentrations reported as high as 39.46%. undip.ac.id The retention time of this compound in a GC-MS chromatogram is a key identifier; in one study, it was observed at 12.8 minutes. nih.gov Quantitative analysis using GC-MS has shown that the concentration of this compound can vary significantly between different parts of the Pogostemon cablin plant, with leaves containing the highest levels (24.89 mg/g), substantially more than in stems and flowers. nih.gov The method's precision allows for the construction of calibration curves for accurate quantification. nih.govpsu.edu A study comparing GC and HPLC found the quantification time for this compound to be 34 minutes by GC. sciforschenonline.orgsemanticscholar.org
Table 1: GC-MS Analysis of this compound in Pogostemon cablin Tissues
| Plant Tissue | This compound Content (mg/g DW) |
| Leaves | 24.89 ± 0.40 |
| Stems | 2.72 ± 0.07 |
| Flowers | 3.71 ± 0.07 |
| Data sourced from a study on the differential metabolites in Pogostemon cablin. nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Components and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. researchgate.net While GC is ideal for volatile compounds, HPLC is well-suited for non-volatile and thermally sensitive substances. researchgate.net In the context of this compound, HPLC offers a viable alternative to GC for quantitative analysis. sciforschenonline.orgsemanticscholar.org A study developed an HPLC method for the rapid quantitation of this compound, achieving a retention time of 10.8 minutes with a mobile phase of acetonitrile/hexane/water (67/3/30) and detection at a wavelength of 205 nm. sciforschenonline.orgsemanticscholar.org This method demonstrated good linearity with a correlation coefficient greater than 0.997. sciforschenonline.orgsemanticscholar.org The quantification limit and detection limit were determined to be 2.08 µg/mL and 6.31 µg/mL, respectively. sciforschenonline.orgsemanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing material (typically less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. ijsrtjournal.com This technique is particularly beneficial for analyzing complex mixtures and can be coupled with mass spectrometry for enhanced identification capabilities. ijsrtjournal.com UPLC systems operate at higher pressures, which allows for faster analysis times and reduced solvent consumption. ijsrtjournal.com While specific UPLC applications for the direct quantification of this compound are less commonly detailed than HPLC, the principles and advantages of UPLC make it a powerful tool for the analysis of both volatile and non-volatile compounds in patchouli extracts. nih.govmdpi.com
LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) for High-Resolution Compound Identification
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. nih.gov This capability is invaluable for the confident identification of unknown compounds and for differentiating between molecules with very similar masses. The coupling of liquid chromatography with a Q-TOF mass spectrometer allows for the separation of complex mixtures followed by the precise mass determination of the eluted compounds. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) and Preparative HPLC for Isolation and Purification
For the isolation and purification of this compound on a preparative scale, techniques like High-Speed Countercurrent Chromatography (HSCCC) and preparative HPLC are employed. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to the irreversible adsorption of the sample. mdpi.comglobalresearchonline.net It is particularly useful for separating components from complex natural product extracts. mdpi.com
Preparative HPLC, on the other hand, is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. researchgate.net Research has demonstrated the successful use of HSCCC for the preparative separation of flavonoids and other compounds from Pogostemon cablin. researchgate.net In one study, a combination of HSCCC and preparative HPLC was used to isolate five different flavonoids from a patchouli extract. researchgate.net These techniques are crucial for obtaining pure this compound, which can then be used as a reference standard for analytical methods or for further research into its biological activities.
Thin-Layer Chromatography (TLC) Applications in Compound Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. libretexts.org It involves a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a mobile phase that moves up the plate by capillary action. libretexts.org TLC is often used as a preliminary analytical tool to monitor the progress of reactions or to determine the appropriate solvent system for column chromatography. libretexts.org
In the context of this compound, TLC has been used to identify it as a chemical marker for the quality evaluation of "Pogostemoni herba," the crude drug from Pogostemon cablin. nih.gov A methanol (B129727) extract of the plant material can be spotted on a TLC plate, and after development, this compound gives a distinct spot with a reproducible retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgnih.gov For instance, one study reported an Rf value of 0.43 for this compound on a silica gel G thin-layer plate using a developing agent of n-hexane-acetone (10:1). google.com
Application of Core-Shell Column Technology in HPLC for Rapid Quantitation
Core-shell column technology represents a significant innovation in HPLC, offering improved separation efficiency and faster analysis times compared to traditional fully porous particle columns. sciforschenonline.orgsemanticscholar.org These columns consist of a solid, impermeable core surrounded by a thin, porous shell of silica or polymer. sciforschenonline.orgsemanticscholar.org This design reduces the diffusion path for analytes, leading to sharper peaks and higher resolution.
A study specifically focused on the rapid quantitation of this compound using a core-shell HPLC column demonstrated its advantages over conventional GC methods. sciforschenonline.orgsemanticscholar.org The HPLC method using a core-shell column was able to quantify this compound in 15 minutes, which was less than half the time required for the GC method (34 minutes). sciforschenonline.orgsemanticscholar.org The study concluded that HPLC with core-shell column technology is a more useful and efficient method for the rapid quantification of this compound. sciforschenonline.orgsemanticscholar.org This advancement in column technology facilitates higher sample throughput, which is beneficial for quality control and research purposes.
Table 2: Comparison of GC and HPLC with Core-Shell Column for this compound Quantification
| Analytical Method | Quantification Time (minutes) |
| GC | 34 |
| HPLC (Core-Shell) | 15 |
| Data sourced from a comparative study on the quantification of this compound. sciforschenonline.orgsemanticscholar.org |
Biological Activities and Underlying Mechanisms of Patchouli Alcohol
Anti-Inflammatory Mechanisms of Patchouli Alcohol
This compound exhibits potent anti-inflammatory properties through multiple molecular mechanisms. These mechanisms involve the modulation of key signaling pathways and the regulation of inflammatory mediator production, as detailed in the following subsections.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. This compound has been shown to exert its anti-inflammatory effects by modulating this pathway. researchgate.netfrontiersin.orgnih.govnih.gov In various cell models, including lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and TNF-α stimulated HT-29 cells, this compound inhibits the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing its transcriptional activity. researchgate.netnih.govnih.gov By inhibiting NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes. researchgate.netnih.gov This modulation of the NF-κB pathway is a key mechanism in its ability to ameliorate inflammatory conditions. researchgate.netfrontiersin.orgajol.info
Inhibition of ERK Activation in Inflammatory Responses
The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is also a critical regulator of inflammation. Research indicates that this compound can inhibit the phosphorylation of ERK1/2 in response to inflammatory stimuli like LPS and TNF-α. researchgate.netnih.gov By blocking ERK activation, this compound disrupts the downstream signaling that leads to the activation of NF-κB. researchgate.netnih.govsci-hub.se This suggests that the anti-inflammatory activity of this compound is, at least in part, mediated through the suppression of the ERK-NF-κB signaling axis. researchgate.netnih.govajol.info
Regulation of Inflammatory Mediators Production
This compound has been demonstrated to significantly reduce the production of several key inflammatory mediators. In LPS-stimulated RAW264.7 cells, pretreatment with this compound dose-dependently decreases the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). researchgate.netnih.govbiocrick.com It also reverses the increased mRNA expression of the enzymes responsible for the production of some of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biocrick.com This broad-spectrum inhibition of inflammatory mediators underscores the potent anti-inflammatory capacity of this compound. biocrick.comresearchgate.net
Interaction with Pregnane (B1235032) X Receptor (PXR) and Toll-like Receptor 4 (TLR4) Axis
Recent studies have elucidated a novel mechanism involving the Pregnane X Receptor (PXR) and Toll-like Receptor 4 (TLR4). This compound acts as a PXR agonist, activating this nuclear receptor. frontiersin.orgnih.gov Activated PXR, in turn, can inhibit the TLR4 signaling pathway. frontiersin.orgnih.gov This interaction is significant because TLR4 is a key receptor that recognizes LPS and initiates the inflammatory cascade leading to NF-κB activation. nih.gov By activating PXR, this compound promotes the PXR/TLR4 axis to inhibit the nuclear import of NF-κB subunits p50 and p65, thus suppressing osteoclastogenesis and inflammation. frontiersin.orgnih.govsciprofiles.com This PXR-mediated inactivation of the NF-κB pathway represents another layer of its anti-inflammatory action. nih.gov
JAK2/STAT3 Signaling Pathway Modulation in Inflammatory Conditions
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another critical pathway in mediating inflammatory and immune responses. mdpi.comresearchgate.net this compound has been found to mitigate inflammatory responses by inhibiting the JAK2/STAT3 signaling pathway. mdpi.comnih.gov In the context of diabetic cardiomyopathy, this compound was shown to alleviate high glucose and palmitic acid-induced fibrotic and inflammatory responses in H9C2 cells by obstructing the activation of JAK2 and STAT3. mdpi.com This leads to a reduction in the overexpression of proinflammatory genes such as Tnfα, Il1b, and Il6. mdpi.com This modulation of the JAK2/STAT3 pathway highlights a distinct mechanism through which this compound exerts its cardioprotective and anti-inflammatory effects. mdpi.comnih.govx-mol.netcatalysis.blog
Anti-Cancer Mechanisms of this compound
In addition to its anti-inflammatory properties, this compound has demonstrated anti-cancer activity against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
This compound has been shown to suppress cell growth and induce apoptosis in a dose-dependent manner in human colorectal cancer cells (HCT116 and SW480), as well as in gastric cancer and non-small cell lung cancer (NSCLC) cells. nih.govnih.govfrontiersin.org The pro-apoptotic effects are mediated through the mitochondrial apoptosis pathway, as evidenced by increased levels of Bax, cleaved caspase-3, and cleaved PARP, and decreased levels of Bcl-2. nih.gov
One of the key anti-cancer mechanisms of this compound is the inhibition of histone deacetylase 2 (HDAC2) expression and enzyme activity. nih.govmdpi.com This leads to the downregulation of the oncoprotein c-myc and the activation of the NF-κB signaling pathway, which, in the context of some cancers, can promote apoptosis. nih.govmdpi.comresearchgate.net
Furthermore, this compound can induce cell cycle arrest. In colorectal cancer cells, it activates p21 expression while suppressing the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to a G1 phase arrest. nih.govmdpi.comresearchgate.net In A549 lung cancer cells, it blocks the phosphorylation of the EGFR pathway and activates the JNK pathway, resulting in cell cycle arrest and apoptosis. nih.gov In castration-resistant prostate cancer (CRPC) cells, this compound inhibits the phosphorylation of NF-κB, leading to the downregulation of the anti-apoptotic protein Mcl-1. nih.gov
The following table summarizes the key molecular targets and effects of this compound in its anti-cancer activity:
| Cancer Type | Key Molecular Targets/Pathways | Effects |
| Colorectal Cancer | HDAC2, c-myc, NF-κB, p21, Cyclin D1, CDK4, β-catenin | Inhibition of cell proliferation, induction of apoptosis, G1 cell cycle arrest. nih.govmdpi.comresearchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR, JNK, PI3K/Akt, ERK/MAPK | Induction of apoptosis and cell cycle arrest, inhibition of tumor growth. nih.govnih.gov |
| Gastric Cancer | PI3K-AKT, MAPK | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis. frontiersin.org |
| Prostate Cancer (CRPC) | NF-κB, Mcl-1 | Inhibition of cell growth, induction of apoptosis. nih.gov |
These findings collectively indicate that this compound exerts its anti-cancer effects through a multi-targeted approach, interfering with critical pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Cell Proliferation and Induction of Apoptosis across Various Cancer Cell Lines
This compound has demonstrated significant efficacy in curbing the proliferation of various cancer cells and triggering apoptosis, a form of programmed cell death. nih.gov Research indicates that its inhibitory effects are often dose-dependent. nih.gov
In human colorectal cancer, this compound has been shown to suppress cell growth and induce apoptosis in HCT116 and SW480 cell lines. nih.govbiocrick.com This anti-proliferative activity extends to other cancer types as well. Studies have documented its ability to inhibit the growth of gastric cancer cells, castration-resistant prostate cancer (CRPC) cells (DU145 and PC-3), and HeLa (cervical cancer) cells. amegroups.orgmdpi.com Furthermore, this compound has been observed to suppress the growth of A549 non-small cell lung cancer cells, both in laboratory settings and in living organisms. semanticscholar.orgresearchgate.net
Table 1: Effect of this compound on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| HCT116 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | nih.gov |
| SW480 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | nih.gov |
| Gastric Cancer Cells | Gastric Cancer | Inhibition of proliferation, induction of apoptosis | amegroups.org |
| DU145 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis | amegroups.org |
| PC-3 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis | amegroups.org |
| HeLa | Cervical Cancer | Inhibition of proliferation | mdpi.com |
| A549 | Lung Cancer | Inhibition of proliferation, induction of apoptosis | semanticscholar.org |
Induction of Cell Cycle Arrest
In addition to promoting apoptosis, this compound can halt the progression of the cell cycle, a critical process for cancer cell division and growth. Multiple studies have shown that this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. mdpi.comfrontiersin.orgnih.gov
For instance, in gastric cancer cell lines HGC-27 and NCI-N87, treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase population. frontiersin.org This indicates that this compound effectively stops the cells from entering the DNA synthesis phase, thereby inhibiting their replication. Similarly, this compound has been found to induce G0/G1 phase arrest in vincristine-resistant non-small cell lung cancer cells. researchgate.netnih.gov Research on CaCo-2 colorectal cancer cells also demonstrates its ability to induce G1 phase arrest. mdpi.com The induction of cell cycle arrest in A549 lung cancer cells further underscores the broad applicability of this anti-cancer mechanism. semanticscholar.org
Modulation of Key Cell Cycle Regulators
The ability of this compound to induce cell cycle arrest is directly linked to its influence on the expression of key cell cycle regulatory proteins. nih.govmdpi.com Research has consistently shown that this compound can upregulate the expression of p21, a cyclin-dependent kinase inhibitor, while simultaneously downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.govmdpi.com
In human colorectal cancer cells (HCT116 and SW480), exposure to this compound resulted in a dose-dependent increase in p21 expression and a decrease in cyclin D1 and CDK4 levels. nih.govbiocrick.com A similar pattern is observed in gastric cancer cells, where this compound treatment significantly increased p21 expression and decreased cyclin D1 levels. frontiersin.org This modulation of cell cycle regulators disrupts the normal progression of the cell cycle, leading to the observed G0/G1 arrest. nih.govfrontiersin.org
Downregulation of Histone Deacetylase 2 (HDAC2) and c-Myc Oncogene Expression
This compound has been shown to target epigenetic and oncogenic factors that are crucial for cancer development. nih.govmdpi.com Specifically, it has been found to downregulate the expression of Histone Deacetylase 2 (HDAC2) and the c-Myc oncogene. nih.govmdpi.com
In human colorectal cancer cells, this compound not only reduced the expression of HDAC2 but also inhibited its enzymatic activity. nih.govbiocrick.com This is significant because HDACs are often overexpressed in cancers and contribute to the silencing of tumor suppressor genes. The inhibition of HDAC2 by this compound is a key part of its anti-tumorigenic mechanism. nih.govresearchgate.net
Furthermore, this compound treatment leads to the downregulation of c-Myc, a potent oncogene that drives cell proliferation and is often dysregulated in various cancers. nih.govmdpi.com The suppression of both HDAC2 and c-Myc provides a multi-pronged approach to inhibiting cancer cell growth. nih.govmdpi.comresearchgate.net
Activation of NF-κB Transcriptional Activity in Cancer Cells
Interestingly, while NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is often associated with pro-survival signaling, in some contexts, its activation can lead to pro-apoptotic effects in cancer cells. This compound has been observed to induce the transcriptional activity of NF-κB in human colorectal cancer cells. nih.govresearchgate.net
This activation is achieved through an increase in the nuclear translocation of the p65 subunit of NF-κB. nih.govbiocrick.com The activation of the NF-κB pathway by this compound is proposed as one of the mechanisms contributing to its ability to induce apoptosis in these cancer cells. nih.govresearchgate.net It is suggested that the stimulation of NF-κB by this compound can enhance the pro-apoptotic potential of the cancer cells, making them more susceptible to programmed cell death. researchgate.net
PI3K/AKT and MAPK Signal Pathway Modulation in Anti-tumorigenesis
The PI3K/AKT and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. vulcanchem.com this compound has been shown to exert its anti-tumor effects by modulating these key pathways. mdpi.com
In non-small cell lung cancer, this compound has been reported to inhibit tumor growth by regulating the Akt/mTOR signaling pathway, which is a downstream effector of PI3K. amegroups.org Furthermore, research on A549 lung cancer cells has shown that the anti-tumor effect of this compound may be attributed to its modulation of the MAPK pathway. semanticscholar.org The ability of this compound to interfere with these fundamental signaling cascades highlights its potential as a broad-spectrum anti-cancer agent.
Involvement of EGFR and JNK Pathways in Anti-cancer Effects
The Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways are also implicated in the anti-cancer activity of this compound. amegroups.orgmdpi.com In A549 lung cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by blocking the phosphorylation of the EGFR pathway. amegroups.orgsemanticscholar.org EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades like the MAPK pathway, promoting cell proliferation and survival. nih.gov By inhibiting EGFR phosphorylation, this compound effectively puts a brake on these pro-growth signals. nih.gov
Concurrently, this compound has been observed to activate the JNK pathway in A549 cells. amegroups.orgmdpi.com The JNK pathway is a component of the MAPK signaling network that is often associated with cellular stress responses, and its sustained activation can lead to apoptosis. Therefore, the dual action of inhibiting the pro-survival EGFR pathway and activating the pro-apoptotic JNK pathway represents a powerful mechanism for the anti-cancer effects of this compound. amegroups.org
Downregulation of β-catenin Transcriptional Activity
Research has demonstrated that this compound can suppress the transcriptional activity of β-catenin, a key protein in cell adhesion and a crucial component of the Wnt signaling pathway. researchgate.netnih.govresearchgate.net In a study involving a colon cancer mouse model, administration of this compound resulted in a dose-dependent decrease in tumor formation and load. nih.gov This in vivo tumor-suppressive activity was linked to the compound's ability to repress cancer cell growth by downregulating the transcriptional activity of β-catenin. researchgate.netnih.gov In vitro experiments using human colon cancer cell lines further confirmed that this compound treatment led to decreased transcriptional activity of β-catenin, resulting in G1 cell cycle arrest and reduced cell proliferation. researchgate.netnih.gov
The activation of β-catenin has also been observed in 3T3-L1 adipocytes treated with this compound, where it contributed to the suppression of adipogenesis and lipid accumulation. researchgate.net Furthermore, this compound has been shown to improve the integrity of the blood-spinal cord barrier by activating AKT, which in turn reduces the expression of β-catenin. frontiersin.org
Inhibition of Cell Migration and Invasion Capabilities
This compound has been shown to significantly inhibit the migration and invasion of various cancer cells. amegroups.orgamegroups.orgfrontiersin.org In studies on castration-resistant prostate cancer (CRPC) cells, this compound inhibited cell migration and invasion in a concentration-dependent manner. amegroups.orgamegroups.org This effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. amegroups.org Similarly, in gastric cancer cells, this compound treatment led to a reduction in the invasive ability of the cells, accompanied by decreased expression of MMP-2 and MMP-9. frontiersin.org
The inhibitory effect of this compound on cell migration and invasion is also linked to its ability to modulate signaling pathways. For instance, it has been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is known to regulate the expression of genes involved in cell migration and invasion. amegroups.orgamegroups.org Furthermore, this compound has been shown to inhibit the malignant progression of prostate cancer cells by targeting G protein-coupled bile acid receptor 1 (GPBAR1), which in turn inhibits the NF-κB signaling pathway. amegroups.orgnih.gov
In vivo Tumor Suppressive Activity in Animal Models
The anti-cancer effects of this compound have been validated in various animal models. In a xenograft model using nude mice, this compound was shown to inhibit the growth of prostate cancer tumors. amegroups.orgamegroups.org This was accompanied by the induction of apoptosis in the tumor tissues. amegroups.org
In a mouse model of colon cancer, oral administration of this compound significantly reduced the number and size of tumors in a dose-dependent manner. researchgate.netnih.gov This demonstrates the compound's ability to prevent the formation of adenoma polyps. nih.gov Furthermore, in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced tumorigenesis model, this compound was found to reduce tumor growth. mdpi.comresearchgate.net
Studies have also indicated that this compound can enhance the survival rates and reduce viral loads in mouse models of influenza, showcasing its in vivo antiviral effects. mdpi.com
Antimicrobial Mechanisms of this compound
This compound exhibits a range of antimicrobial activities, and its mechanisms of action are multifaceted, involving direct interaction with bacterial components and interference with essential bacterial processes.
Molecular Docking with Bacterial Enzymes (e.g., Penicillin-Binding Proteins, Dihydrofolate Synthetase, Dihydrofolate Reductase, DNA Gyrase, RNA Polymerase)
Molecular docking studies have provided insights into the potential antibacterial mechanisms of this compound. These studies have shown that this compound can interact with and potentially inhibit several key bacterial enzymes essential for survival. nih.govjcmid.idresearchgate.net These enzymes include:
Penicillin-Binding Proteins (PBPs): These enzymes are crucial for the synthesis of the bacterial cell wall. researchgate.netimist.ma Molecular docking simulations have indicated that this compound can bind to PBPs, suggesting a mechanism similar to that of β-lactam antibiotics, which cause defects in the bacterial cell wall. nih.govimist.ma
Dihydrofolate Synthetase (DHPS) and Dihydrofolate Reductase (DHFR): Both of these enzymes are vital for the synthesis of folic acid, a necessary component for bacterial growth. jcmid.idresearchgate.net
DNA Gyrase and RNA Polymerase: These enzymes are essential for DNA replication and transcription, respectively. nih.govjcmid.idresearchgate.net Docking studies suggest that this compound may interfere with these processes. nih.gov
The ability of this compound to interact with multiple targets suggests a broad-spectrum antibacterial potential. nih.gov
Anti-Helicobacter pylori Activity via Urease Inhibition
This compound has demonstrated significant activity against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. x-mol.netasm.orggoogle.com A key virulence factor for H. pylori is the enzyme urease, which allows the bacterium to survive in the acidic environment of the stomach. dovepress.com
This compound has been shown to inhibit the activity of intracellular H. pylori urease. x-mol.netnih.gov It achieves this by downregulating the expression of genes related to urease, including ureB, ureE, ureI, and nixA (a nickel transporter protein essential for urease function). x-mol.netdovepress.com This leads to a reduction in the production of the UreB protein, a subunit of the urease enzyme. x-mol.net By inhibiting urease, this compound compromises the acid resistance of H. pylori, making it more susceptible to the host's immune response. x-mol.netnih.gov
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective properties in preclinical studies, particularly in the context of Alzheimer's disease.
Amelioration of Cognitive Deficits in Transgenic Mouse Models of Alzheimer's Disease
Research has shown that this compound treatment can significantly improve cognitive function in transgenic mouse models of Alzheimer's disease. nih.govresearchgate.net In the TgCRND8 mouse model, this compound administration led to enhancements in activities of daily living, a reduction in anxiety-related behaviors, and an amelioration of cognitive impairments. nih.govresearchgate.net These findings suggest that this compound has the potential to alleviate the learning and memory deficits that are characteristic of Alzheimer's disease. researchgate.net
Modulation of Neuropathological Hallmarks (e.g., Amyloid-beta plaques, tau protein hyperphosphorylation, neuroinflammation)
This compound has been found to address the key neuropathological markers of Alzheimer's disease. nih.govatlasantibodies.com It works by modulating the processing of amyloid precursor protein (APP), which leads to a significant reduction in the levels of beta-amyloid (Aβ) 40 and Aβ42, and a suppression of Aβ plaque formation in the brains of transgenic mice. nih.govresearchgate.net
In addition to its effects on amyloid plaques, this compound also inhibits the hyperphosphorylation of tau protein at multiple sites. nih.govnih.gov The hyperphosphorylation of tau is a critical event that leads to the formation of neurofibrillary tangles, another primary hallmark of Alzheimer's disease. imrpress.comimrpress.com By mitigating both Aβ plaque deposition and tau hyperphosphorylation, this compound demonstrates a dual action against the core pathologies of the disease. nih.govimrpress.com Furthermore, it has been shown to relieve neuroinflammation in the brain, a process that is increasingly recognized as a major contributor to the progression of Alzheimer's. nih.govresearchgate.net
Below is a table summarizing the effects of this compound on the neuropathological hallmarks of Alzheimer's Disease.
Suppression of C/EBPβ/AEP Signaling Pathway in Neurodegeneration
A key mechanism underlying the neuroprotective effects of this compound is its ability to suppress the CCAAT/enhancer-binding protein β/asparagine endopeptidase (C/EBPβ/AEP) signaling pathway. nih.govresearchgate.net This pathway is understood to play a significant role in the pathogenesis of Alzheimer's disease. nih.gov Research has demonstrated that this compound inhibits the activation of the C/EBPβ/AEP signaling pathway in both the brain and colon tissues of transgenic mouse models. nih.gov
The significance of this pathway is highlighted by the fact that asparagine endopeptidase (AEP) acts as a δ-secretase, cleaving both amyloid precursor protein (APP) and tau. nih.gov This action promotes the production of Aβ and the hyperphosphorylation and aggregation of tau. nih.gov Therefore, by inhibiting this pathway, this compound can disrupt these pathological processes. nih.govimrpress.com
Restoration of Gut Dysbiosis in Neurodegenerative Conditions
Emerging research has pointed to a connection between the gut microbiome and neurodegenerative diseases, including Alzheimer's. frontiersin.org this compound has been shown to restore gut dysbiosis, which is an imbalance in the gut microbial community, in mouse models of Alzheimer's disease. nih.govresearchgate.net This suggests that the neuroprotective effects of this compound may be mediated, in part, through the gut-brain axis. nih.govcmro.gov.hk
Anti-Osteoporosis Mechanisms of this compound
Beyond its neuroprotective effects, this compound has also been investigated for its potential in treating bone disorders like osteoporosis.
Inhibition of Osteoclastogenesis (OC Formation and Function)
Osteoporosis is characterized by excessive bone loss due to an imbalance in the activity of osteoclasts (cells that break down bone) and osteoblasts (cells that form new bone). nih.govresearchgate.net this compound has been found to inhibit the formation and function of osteoclasts, a process known as osteoclastogenesis. nih.govresearchgate.net
Research shows that this compound dose-dependently inhibits the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced formation of osteoclasts without causing toxicity to the cells. nih.govresearchgate.net This inhibitory effect is mediated through the suppression of the NF-κB signaling pathway, a key regulator of osteoclast development. nih.govajol.info Specifically, this compound suppresses the transcription factors NFATc1 and c-Fos, which are crucial for osteoclast differentiation. nih.govajol.info Furthermore, it has been shown to activate the pregnane X receptor (PXR) and promote the PXR/Toll-like receptor 4 (TLR4) axis to inhibit the nuclear import of NF-κB. nih.govfrontiersin.org These findings suggest that this compound could be a promising natural compound for the treatment of osteoporosis and other bone-related diseases. nih.gov
Below is a table detailing the research findings on the inhibition of osteoclastogenesis by this compound.
Suppression of Key Transcription Factors (e.g., NFATc1, c-Fos) in Osteoclast Differentiation
This compound has been shown to exert inhibitory effects on the differentiation of osteoclasts, the cells responsible for bone resorption. This inhibition is achieved, in part, by suppressing key transcription factors that are essential for osteoclastogenesis. nih.govresearchgate.net Research indicates that this compound significantly reduces the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, which are master regulators of osteoclast differentiation. nih.govajol.info
In studies using bone marrow-derived macrophages (BMMs), treatment with this compound led to a dose-dependent inhibition of osteoclast formation induced by the Receptor Activator of Nuclear Factor kappa-B ligand (RANKL). nih.govnih.gov This was accompanied by a marked reduction in the mRNA and protein levels of both NFATc1 and c-Fos. nih.govajol.info The expression of genes that are downstream targets of NFATc1 and c-Fos, and which are crucial for the function of mature osteoclasts—such as those encoding for tartrate-resistant acid phosphatase (TRAP, also known as Acp5) and cathepsin K (CTSK)—were also significantly downregulated following this compound treatment. nih.gov
The suppression of these transcription factors is a critical mechanism by which this compound impedes the development of functional osteoclasts, thereby suggesting its potential in modulating bone resorption processes. nih.govresearchgate.net
Table 1: Effect of this compound on Osteoclast Marker Gene Expression
| Gene Marker | Function | Effect of this compound Treatment | Reference |
|---|---|---|---|
| NFATc1 | Master transcription factor for osteoclast differentiation | Expression significantly reduced | nih.govajol.info |
| c-Fos | Essential transcription factor for osteoclastogenesis | Expression significantly reduced | nih.govajol.info |
| Acp5 (TRAP) | Marker for mature, functional osteoclasts | Expression remarkably reduced | nih.gov |
| CTSK (Cathepsin K) | Key enzyme in bone matrix resorption | Expression remarkably reduced | nih.gov |
Activation of the Nuclear Receptor Pregnane X Receptor (PXR)
This compound has been identified as an activator of the nuclear receptor Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism and inflammatory responses. nih.govresearchgate.net PXR is a ligand-activated transcription factor expressed in organs that frequently encounter foreign substances, such as the liver and intestine. frontiersin.org Studies have demonstrated that this compound can bind to and activate PXR, which in turn modulates the expression of its target genes. nih.govfrontiersin.org
The activation of PXR by this compound is a significant part of its mechanism for suppressing osteoclastogenesis. nih.govfrontiersin.org Research has shown that this compound promotes the expression of PXR. nih.gov This activation of the PXR signaling pathway plays a role in the subsequent inhibition of other signaling cascades involved in inflammation and osteoclast differentiation, such as the NF-κB pathway. nih.govfrontiersin.org The interaction between this compound and PXR has been supported by molecular docking studies, which investigated the binding affinity between this compound isomers and the PXR protein. frontiersin.org This activation has been reported to ameliorate inflammatory responses in various models. ajol.info
Inhibition of NF-κB Signaling in Osteoclasts
A primary mechanism through which this compound inhibits osteoclast formation is by suppressing the Receptor Activator of Nuclear Factor kappa-B (RANKL)-induced NF-κB signaling pathway. nih.govfrontiersin.org The NF-κB pathway is central to osteoclastogenesis, and its inhibition prevents the differentiation and function of these cells. ajol.infofrontiersin.org
This compound has been shown to interfere with several key steps in the NF-κB cascade. It inhibits the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm in an inactive state. nih.govfrontiersin.org By preventing IκB-α degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of the NF-κB dimer. nih.govfrontiersin.org Immunofluorescence staining has confirmed that in the presence of this compound, p65 remains in the cytoplasm even after RANKL stimulation. nih.gov
Furthermore, the inhibitory effect of this compound on NF-κB is linked to its activation of the Pregnane X Receptor (PXR). nih.govnih.gov Activated PXR can downregulate the Toll-like receptor 4 (TLR4)/MyD88/TRAF6 axis, which is an upstream activator of NF-κB signaling. frontiersin.orgfrontiersin.org By modulating this PXR/NF-κB feedback loop, this compound negatively regulates the key signaling pathway responsible for osteoclast development, suggesting its utility in managing osteoclast-related bone diseases. nih.govfrontiersin.org
Tyrosinase Inhibition Activity of this compound
This compound has demonstrated significant inhibitory effects on tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis. mdpi.com This suggests its potential application in addressing hyperpigmentary skin conditions. mdpi.comresearchgate.net In vitro studies have shown that this compound can directly interrupt the enzymatic activity of tyrosinase, leading to a reduction in melanin production. mdpi.comresearchgate.net
Treatment of B16-F10 melanoma cells with this compound resulted in a dose-dependent decrease in both cellular tyrosinase activity and melanin content induced by forskolin. mdpi.comdntb.gov.ua While it effectively reduces the protein expression of tyrosinase at higher concentrations, it does not appear to affect the transcriptional levels of the tyrosinase (TYR) gene or other related proteins like TRP-1 and TRP-2. mdpi.com This indicates that the primary mechanism of action is likely post-transcriptional, involving direct inhibition of the enzyme's function rather than suppression of its gene expression. mdpi.comresearchgate.net Further experiments confirmed that this compound inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase in a dose-dependent manner. mdpi.comresearchgate.net
Molecular Docking Analysis of Tyrosinase Enzyme Interactions
To elucidate the mechanism of tyrosinase inhibition by this compound at a molecular level, in silico molecular docking analyses have been performed. mdpi.com These studies utilized a homology model of human tyrosinase to predict the binding interactions between this compound and the enzyme. mdpi.comresearchgate.net
The docking analysis provides insights into how this compound fits into the active site of the tyrosinase enzyme, potentially interfering with substrate binding or the catalytic process. mdpi.comdntb.gov.ua This computational approach supports the experimental findings that this compound directly interrupts tyrosinase activity. researchgate.net The results from these docking studies reinforce the potential of this compound as a direct inhibitor of the tyrosinase enzyme. mdpi.comresearchgate.net
Anti-Diabetic Cardiomyopathy Effects of this compound
This compound has shown protective effects against diabetic cardiomyopathy (DCM), a common and serious complication of diabetes mellitus characterized by cardiac remodeling and dysfunction. nih.govmdpi.com Research has focused on its ability to mitigate the pathological changes in the heart associated with diabetes, particularly myocardial fibrosis and inflammation. nih.govresearchgate.net
Protection against Myocardial Fibrosis in Diabetic Models
In animal models of type 1 diabetes induced by streptozotocin (B1681764) (STZ), treatment with this compound has been shown to protect the heart against cardiomyopathy by controlling myocardial fibrosis. nih.govresearchgate.net Myocardial fibrosis, the excessive deposition of collagen fibers in the heart tissue, is a key driver of cardiac stiffness and dysfunction in DCM. mdpi.com
Echocardiography and histological analysis of heart tissues from diabetic mice treated with this compound revealed a significant reduction in fibrotic areas. nih.govmdpi.com Staining with Sirius Red and Masson's trichrome confirmed that this compound alleviates the accumulation of collagen in the myocardium. mdpi.com Interestingly, this protective effect against fibrosis occurred without a corresponding reduction in hyperglycemia, suggesting that this compound acts directly on pathways within the heart muscle that lead to fibrosis. nih.govresearchgate.net Further in vitro studies using H9C2 cells exposed to high glucose and palmitic acid also demonstrated that this compound alleviates fibrotic responses. nih.gov The underlying mechanism appears to involve the inhibition of the Janus tyrosine kinase 2 (JAK2)/signal transducer and activator of the transcription 3 (STAT3) signaling pathway, which is associated with inflammation and fibrosis in the myocardium. nih.govresearchgate.net
Role of JAK2/STAT3 Signaling Pathway in Cardioprotection
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a crucial mediator in various cellular processes, including inflammation and cell survival. Emerging research has identified this pathway as a key target for the cardioprotective effects of this compound, particularly in the context of diabetic cardiomyopathy (DCM). nih.govmdpi.com
This compound has been shown to mitigate cardiac injury and dysfunction associated with diabetes. nih.gov Its protective action is linked to the modulation of the JAK2/STAT3 pathway, which plays a significant role in the inflammatory and fibrotic processes that characterize diabetic cardiomyopathy. mdpi.comnih.gov
Detailed Research Findings:
Studies utilizing both in vivo and in vitro models have elucidated the mechanism by which this compound exerts its cardioprotective effects through the JAK2/STAT3 pathway.
In Vivo Studies: In a mouse model of type 1 diabetes induced by streptozotocin (STZ), treatment with this compound was found to protect the heart from cardiomyopathy. nih.gov This protective effect was primarily attributed to the control of myocardial fibrosis, rather than a reduction in hyperglycemia. nih.gov RNA sequencing analysis of heart tissues from these mice revealed that the cardioprotective activity of this compound was mainly associated with the regulation of inflammatory fibrosis via the JAK2/STAT3 pathway. nih.govmdpi.com Reverse target screening has suggested that JAK2 may be a direct potential target of this compound. nih.govresearchgate.net
In Vitro Studies: Experiments using H9C2 cardiac muscle cells exposed to high glucose (HG) and palmitic acid (PA) to mimic diabetic conditions further substantiated these findings. nih.gov this compound was observed to alleviate the fibrotic and inflammatory responses induced by HG and PA by inhibiting the JAK2/STAT3 signaling pathway. nih.govmdpi.com Specifically, it was noted that the phosphorylation of both JAK2 and STAT3, which is a key step in the activation of this pathway, was significantly increased in the HG + PA-induced cells. nih.gov Treatment with a JAK2 inhibitor was shown to suppress this phosphorylation, confirming the pathway's role in the observed cellular damage. nih.gov
The mechanism involves the upstream cytokine Interleukin-6 (IL-6), a known activator of the JAK2/STAT3 pathway. mdpi.com Research has shown that this compound treatment leads to a significant decrease in the mRNA expression of pro-inflammatory cytokines, including Il6, Tnfa, and Il1b, in both cellular and animal models of diabetic cardiomyopathy. mdpi.com By reducing the levels of these inflammatory mediators, this compound effectively dampens the activation of the JAK2/STAT3 pathway, thereby mitigating inflammation and fibrosis in the heart. mdpi.com
The following table summarizes the key findings from a study investigating the effects of this compound on the JAK2/STAT3 pathway in the context of diabetic cardiomyopathy.
| Model | Condition | Key Findings | Conclusion |
| In Vivo (STZ-induced diabetic mice) | Diabetic Cardiomyopathy | This compound reduced myocardial fibrosis. RNA-seq analysis implicated the JAK2/STAT3 pathway in the anti-fibrotic effect. | This compound protects against diabetic cardiomyopathy by modulating the JAK2/STAT3 pathway. nih.govmdpi.com |
| In Vitro (H9C2 cells) | High Glucose + Palmitic Acid | This compound attenuated fibrotic and inflammatory responses by inhibiting the JAK2/STAT3 pathway. | The cardioprotective effects of this compound are mediated through the inhibition of JAK2/STAT3 signaling. nih.govmdpi.com |
These findings underscore the therapeutic potential of this compound in the management of diabetic cardiomyopathy by specifically targeting the JAK2/STAT3 signaling pathway. nih.gov
Ecological Roles and Environmental Interactions of Patchouli Alcohol
Role in Plant Defense Mechanisms and Stress Response
Patchouli alcohol is integral to the plant's defense system against both biotic and abiotic stresses. nih.gov The production of this compound, a secondary metabolite, is a key response to environmental pressures. nih.govuksw.edu
Research indicates that exposure to stressors can modulate the biosynthesis of this compound. For instance, salicylic (B10762653) acid (SA), a plant hormone crucial for signaling defense responses, has been shown to significantly enhance the production of this compound. nih.govresearchgate.net This suggests a mechanism where the plant, in response to a threat, upregulates the synthesis of this compound as a protective measure. nih.gov Studies have shown that the transcription factor PatWRKY71 is activated by salicylic acid, which in turn binds to the promoter of the patchoulol synthase (PatPTS) gene, a critical enzyme in the biosynthesis of this compound, leading to its increased production. nih.govresearchgate.net
Furthermore, continuous cropping, which leads to soil sickness and is considered a form of stress, affects the expression of genes related to this compound biosynthesis. frontiersin.org This indicates that the plant's ability to produce this defensive compound is influenced by the health of its growing environment. In response to allelochemical stress from compounds like p-hydroxybenzoic acid, patchouli plants exhibit changes in gene expression related to stress response pathways, including those involving ethanol (B145695) dehydrogenase. nih.gov This highlights the plant's complex molecular response to chemical stressors in its environment.
Plant-Insect Interactions and Chemical Ecology
This compound is a key mediator in the chemical ecology of Pogostemon cablin, particularly in its interactions with insects. ubc.cadntb.gov.ua As a volatile organic compound (VOC), it contributes to the characteristic aroma of patchouli oil and plays a significant role in repelling various insect pests. researchgate.nettandfonline.com
Studies have demonstrated the repellent and toxic effects of this compound against several insect species. ubc.caresearchgate.nettandfonline.comacs.org For example, it has shown significant repellency and toxicity against the Formosan subterranean termite, Coptotermes formosanus. acs.orgresearchgate.net Research has also documented its effectiveness against other pests such as the cabbage looper (Trichoplusia ni), the obliquebanded leafroller (Choristoneura rosaceana), and various species of urban ants. ubc.caresearchgate.net The compound's mode of action can include neurotoxicity and tissue destruction in insects. ubc.ca
The release of this compound as a VOC is a crucial component of the plant's defense strategy. dntb.gov.ua This chemical defense can deter feeding (antifeedant activity) and egg-laying (oviposition deterrent) by herbivorous insects. dntb.gov.ua The complex mixture of volatile compounds in patchouli oil, with this compound as a major constituent, makes it difficult for insects to develop resistance. ubc.ca The field of chemical ecology examines these interactions, where chemicals produced by one organism affect others, and this compound serves as a prime example of a plant secondary metabolite with a clear ecological function in pest deterrence. mdpi.com
Allelopathic Effects on Surrounding Flora
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. mdpi.com While research on the direct allelopathic effects of pure this compound is specific, the essential oil of which it is a major component has been implicated in such interactions. Allelochemicals, which are secondary metabolites, can influence the growth and development of neighboring plants. uksw.edumdpi.com
Studies on other plant species have identified this compound as a component of their essential oils, which exhibit allelopathic properties. For example, this compound has been found in the essential oil of Argemone ochroleuca, which has shown significant phytotoxic activity against other plants. nih.gov The presence of oxygenated terpenes like this compound is thought to contribute to these phytotoxic effects. nih.gov Similarly, this compound has been identified in extracts of Tanacetum vulgare (tansy), a plant known for its allelopathic potential. mdpi.comvu.lt
The phenomenon of allelopathy is a critical factor in plant competition and community structure. mdpi.comvu.lt The release of compounds like this compound can create a chemical environment around the plant that is less hospitable to competing flora, thus providing a competitive advantage. Continuous cropping of patchouli can lead to the accumulation of its own allelochemicals in the soil, a phenomenon known as autotoxicity, which can negatively impact the growth of subsequent patchouli plantings. nih.govfrontiersin.org
Environmental Fate and Degradation Pathways
The environmental fate of this compound is an important consideration for its ecological impact. Being a naturally occurring organic compound, it is subject to degradation by various environmental processes, primarily microbial activity.
Microbial degradation is a key pathway for the breakdown of this compound in the environment. Fungi, in particular, are known for their ability to degrade complex organic molecules. Studies have investigated the use of fungi for the degradation of various organic compounds, including those found in agricultural waste. researchgate.netnih.gov
One notable fungus, Trichoderma viride, has been studied for its ability to degrade lignocellulosic materials, which are complex organic polymers found in plant cell walls. researchgate.netnih.gov Research has shown that Trichoderma viride can be used in the delignification of patchouli leaves. researchgate.net This process, which breaks down lignin, can also affect the composition of the essential oil. Delignification of patchouli leaves with Trichoderma viride has been shown to increase the content of this compound in the extracted oil. researchgate.net This suggests that the fungus can selectively act on the plant matrix, potentially making this compound more available. While this study focuses on increasing the yield of this compound, it demonstrates the interaction between Trichoderma viride and the plant material containing the compound. Fungi from the Trichoderma genus are known to produce a variety of extracellular enzymes capable of degrading complex hydrocarbons, which points to their potential role in the breakdown of terpenoid compounds like this compound in the soil. mdpi.com
Bioremediation is an environmental technology that utilizes microorganisms to clean up contaminated sites. epa.gov The ability of certain microbes to degrade complex organic compounds makes them valuable for treating soil and water pollution. epa.gov
Given that microorganisms like Trichoderma species can degrade complex hydrocarbons and other organic pollutants, there is potential for their application in the bioremediation of environments where this compound or similar terpenoid compounds might accumulate. mdpi.comnih.gov Trichoderma species have been successfully used to degrade various hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs) and components of used engine oil. mdpi.comnih.gov Their ability to produce enzymes like laccases and peroxidases enables them to break down these recalcitrant compounds. mdpi.com
While specific studies on the bioremediation of this compound are not extensively documented, the known degradative capabilities of fungi like Trichoderma viride and other soil microbes suggest a natural pathway for its removal from the environment. mdpi.comnih.gov This microbial activity is crucial for the natural cycling of organic matter and the prevention of the long-term accumulation of plant-derived compounds in the ecosystem. The use of such microorganisms could be explored for the remediation of sites with high concentrations of essential oils or their components from industrial processing.
Computational Chemistry and in Silico Approaches for Patchouli Alcohol Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as patchouli alcohol, and a protein target.
Ligand-Protein Interaction Analysis with Biological Targets
Molecular docking analyses have revealed that this compound can bind to the active sites of various biological targets, suggesting mechanisms for its observed pharmacological effects. nih.govapexbt.com
SARS-CoV-2 Enzymes: In the search for potential antiviral agents against SARS-CoV-2, molecular docking studies have shown that this compound can bind to the active sites of key viral enzymes, including 3C-like protease (3CLpro), papain-like protease (PLpro), and Nsp15 endoribonuclease. nih.govapexbt.comacs.org These interactions are crucial for inhibiting viral replication and transcription. For instance, docking analysis of this compound with the Nsp15 of SARS-CoV-2 (PDB ID: 6VWW) showed a Gold Fitness Score of 27.47, indicating a potential binding interaction. researchgate.net The binding was characterized by van der Waals forces with residues such as GLY248, GLU247, LEU246, and GLN245, and hydrogen bonding with LYS290. researchgate.net
Bacterial Enzymes: The antibacterial activity of this compound has also been investigated using molecular docking. Studies have targeted essential bacterial enzymes required for biosynthesis. psu.edudntb.gov.ua For example, this compound has been shown to dock with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The scoring on the PBPs target for (-)-patchouli alcohol was 6.97, suggesting it may disrupt the bacterial cell wall in a manner similar to benzylpenicillin. psu.edu Other targeted bacterial enzymes include dihydrofolate synthetase (DHPS), dihydrofolate reductase (DHFR), DNA gyrase, and RNA polymerase. researchgate.net
Tyrosinase: this compound has been identified as a potential skin-lightening agent due to its inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govundip.ac.id In silico molecular docking analysis using a homology model of human tyrosinase has supported the direct interruption of tyrosinase enzyme activity by this compound. nih.govundip.ac.id This interaction is believed to be the basis for the observed reduction in melanin biosynthesis. nih.govundip.ac.id
Pregnane (B1235032) X Receptor (PXR): this compound has been identified as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in regulating inflammatory responses. Molecular docking studies have confirmed the binding of this compound to PXR, which in turn can suppress NF-κB-mediated inflammatory pathways. This interaction provides a molecular basis for the anti-inflammatory properties of this compound.
Target Prediction and Identification using Computational Tools
Computational tools are utilized to predict the potential biological targets of small molecules like this compound. By using web-based tools that employ 2D and 3D similarity indices with known ligands, researchers can identify putative targets for a given molecule. nih.gov This approach has been used to further explore the polypharmacological nature of this compound, suggesting its interaction with multiple targets and pathways. nih.gov For instance, target prediction directed research towards PXR as a key target for this compound's role in suppressing osteoclastogenesis.
Molecular Dynamics (MD) Simulations to Study Conformational Changes and Binding Affinity
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. While extensive MD simulation studies specifically detailing the conformational changes of this compound are not widely published, the methodology has been applied to complexes involving this compound to validate docking results and assess binding stability.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. While comprehensive studies detailing the electronic properties and reactivity of this compound using these methods are limited, they have been applied in specific contexts.
For instance, quantum chemical CD calculations have been instrumental in elucidating the absolute configurations of this compound epimers. nih.gov In another study, DFT was mentioned as part of a multi-approach computational strategy to analyze a library of secondary metabolites, which included this compound, for their inhibitory potential. researchgate.net These calculations can provide insights into the molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that govern the reactivity and interaction of this compound with its biological targets.
Cheminformatics and Bioinformatics Applications
Cheminformatics and bioinformatics tools play a crucial role in modern drug discovery and mechanistic studies by analyzing complex biological data.
Network Pharmacology for Multi-Target and Pathway Identification in Disease Treatment
Network pharmacology is a powerful approach that integrates chemical, biological, and pharmacological data to understand the complex interactions between drugs, targets, and diseases. researchgate.net This methodology has been applied to this compound to elucidate its multi-target and multi-pathway mechanisms of action in various diseases.
In the context of gastric cancer, a network pharmacology analysis identified 161 potential targets for this compound. researchgate.net The study revealed that this compound exerts its anti-cancer effects through multiple pathways, with a significant impact on the MAPK and PI3K/AKT signaling pathways. researchgate.net Similarly, network pharmacology has been used to explore the mechanisms of patchouli oil, of which this compound is a major component, in treating inflammatory bowel disease (IBD). These studies have shown that the therapeutic effects of this compound are not due to a single target but rather a network of interactions, highlighting its potential as a multi-target therapeutic agent. researchgate.net
Utilization of Public Databases for Target and Gene Correlation Analysis
In silico research into the pharmacological potential of this compound heavily relies on the use of public databases to identify molecular targets and establish correlations with disease-related genes. frontiersin.orgnih.gov This computational approach allows researchers to screen for potential interactions and formulate hypotheses before engaging in more resource-intensive laboratory experiments. The process typically begins with obtaining the molecular structure of this compound and its isomers from chemical databases like PubChem. berkalahayati.org
Once the chemical information is secured, various computational pharmacology databases are employed to predict the compound's biological targets. For instance, network pharmacology platforms such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) can be used to generate a list of potential protein targets for this compound. researchgate.net Another approach involves reverse target screening, where the structure of this compound is compared against a library of pharmacophores, such as the PharmaDB database, to identify proteins it might interact with. mdpi.com
Simultaneously, researchers compile a list of genes associated with a specific disease of interest by querying genetic and biomedical databases like GeneCards (a human gene database) and Online Mendelian Inheritance in Man (OMIM). researchgate.net By intersecting the list of this compound's potential targets with the list of disease-related genes, scientists can identify a subset of high-priority targets. frontiersin.orgnih.gov These shared targets are considered the most likely candidates for mediating the therapeutic effects of this compound on the specific pathology. For example, this methodology was used to identify 161 potential targets of this compound for the treatment of gastric cancer, which were then subjected to further network analysis. frontiersin.orgnih.gov The Protein Data Bank (PDB) is also a critical resource, providing the three-dimensional structural data of target proteins necessary for subsequent molecular docking simulations. mdpi.comnih.gov
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Enrichment Analysis of Biological Pathways
Following the identification of potential gene targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are employed to understand the collective biological significance of these targets. frontiersin.orgnih.govfrontiersin.org These bioinformatic techniques help to elucidate the mechanisms of action of this compound by categorizing the target genes into functional groups and mapping them to known biological pathways. researchgate.net
GO analysis classifies the functions of the target genes into three main domains:
Biological Processes (BP): The larger biological objectives accomplished by the coordinated activities of multiple gene products. For this compound's targets in gastric cancer, enriched BPs included the regulation of transcription factor activity and monocarboxylic acid-binding. frontiersin.org
Cellular Components (CC): The parts of a cell or its extracellular environment where a gene product is located. GO analysis has linked this compound's targets to components like the nuclear transcription factor complex and vesicle lumen. frontiersin.org
Molecular Functions (MF): The elemental activities of a gene product at the molecular level. Enriched MFs for this compound's targets include steroid hormone receptor activity and nuclear receptor activity. frontiersin.org
KEGG pathway analysis maps the target genes to specific signaling pathways or metabolic processes. This analysis provides a more systemic understanding of how this compound may exert its effects. nih.govpeerj.com For example, in studies related to gastric cancer, KEGG analysis revealed that the targets of this compound were significantly enriched in the MAPK and PI3K/AKT signaling pathways, both of which are crucial in cancer cell proliferation and survival. frontiersin.orgnih.gov In a different context, when investigating the compound's effect on diabetes-related cardiomyopathy, KEGG analysis identified the JAK2/STAT3 signaling pathway as a key target. mdpi.com Furthermore, transcriptome analysis of different patchouli plant chemotypes used KEGG to identify differentially expressed genes in pathways like "terpenoid backbone biosynthesis" and "sesquiterpenoid and triterpenoid (B12794562) biosynthesis," offering insights into the synthesis of this compound itself. peerj.com
The table below summarizes key pathways associated with this compound as identified by KEGG enrichment analysis in various studies.
| Research Context | Key Enriched KEGG Pathways | Associated Genes/Functions | Reference |
|---|---|---|---|
| Gastric Cancer | MAPK signaling pathway, PI3K/AKT signaling pathway | Proliferation, Migration, Invasion, Apoptosis | frontiersin.org, nih.gov |
| Diabetes-Related Cardiomyopathy | JAK2/STAT3 signaling pathway | Inflammation, Cardiomyocyte Injury | mdpi.com |
| P. cablin Biosynthesis | Terpenoid backbone biosynthesis, Sesquiterpenoid and triterpenoid biosynthesis | Synthesis of this compound and other terpenes | peerj.com |
| P. cablin Continuous Cropping Stress | Plant-pathogen interaction, Protein processing in endoplasmic reticulum | Plant defense and stress response | frontiersin.org |
Application of Machine Learning and Artificial Intelligence in Chemical Synthesis and Biosynthesis Prediction
In the realm of production and purification, machine learning models have already been applied successfully. An artificial neural network (ANN) model, combined with response surface methodology (RSM), was used to optimize the molecular distillation of patchouli oil. researchgate.net This approach successfully identified the optimal conditions for temperature and agitation speed to obtain fractions with a high concentration of patchoulol, demonstrating ML's capacity to model and refine complex separation processes. researchgate.net In another study, a structure-based prediction using machine learning was employed to model a nanofiltration membrane process that could achieve 100% recovery of patchoulol from a solvent, showcasing the potential for AI to design highly efficient purification systems. dntb.gov.ua
Biotechnological Production and Process Optimization of Patchouli Alcohol
Microbial Cell Factories for Heterologous Patchouli Alcohol Production
The heterologous production of this compound has been successfully demonstrated in a variety of microbial hosts. The selection of an appropriate chassis is crucial and depends on factors like genetic tractability, inherent metabolic pathways, and robustness in large-scale fermentation. google.commdpi.com The primary strategy involves introducing a patchoulol synthase (PcPS or PTS) gene, typically from Pogostemon cablin, into a host organism that can provide the precursor molecule, farnesyl pyrophosphate (FPP). mdpi.commdpi.com
The yeast Saccharomyces cerevisiae is a well-established and promising host for producing terpenoids like this compound due to its status as a "generally recognized as safe" (GRAS) organism, its robust nature in industrial fermentations, and its inherent mevalonate (B85504) (MVA) pathway that naturally produces the FPP precursor. mdpi.comresearchgate.net However, wild-type yeast lacks the necessary patchoulol synthase (PTS) to convert FPP to this compound, requiring the introduction of the PTS gene from P. cablin. nih.govmdpi.com
Significant metabolic engineering efforts have focused on increasing this compound titers in S. cerevisiae. Key strategies include:
Pathway Enhancement: Strengthening the MVA pathway by overexpressing rate-limiting genes and modifying transcriptional regulators to increase the supply of acetyl-CoA, a key building block. mdpi.com
Precursor Channeling: Fusing the FPP synthase and patchoulol synthase enzymes to directly channel the FPP precursor to this compound synthesis, which has been shown to increase production by 25-fold. nih.govacs.org Another approach is to weaken competing pathways, such as the ergosterol (B1671047) biosynthesis pathway which also uses FPP, by placing the squalene (B77637) synthase gene under the control of a glucose-inducible promoter. acs.org
Gene Copy Optimization: Increasing the copy number of the patchoulol synthase gene has led to a 90% increase in yield in some studies. nih.gov
Compartmentalization: Engineering the mitochondria to house the this compound synthesis pathway has demonstrated a 2.71-fold higher titer compared to cytosolic production, likely due to a higher local concentration of FPP. researchgate.net
These combined strategies have led to substantial increases in production, with shake flask titers reaching up to 195.96 mg/L and fed-batch fermentation in bioreactors achieving yields as high as 2.1 g/L. nih.govmdpi.com
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Titer (Shake Flask) | Titer (Bioreactor) | Reference |
| Expression of codon-optimized PcPS gene | YTT-T5 | 4.0 ± 0.3 mg/L | - | nih.gov |
| Fusion of FPP synthase and patchoulol synthase | YTT-T5 | 100.9 ± 7.4 mg/L | - | nih.gov |
| Optimization of fusion gene copy number | YTT-T5 | 191.1 ± 32.7 mg/L | 2.1 g/L | nih.gov |
| MVA pathway enhancement & fermentation optimization | Engineered S. cerevisiae | 59.2 ± 0.7 mg/L | 466.8 ± 12.3 mg/L | researchgate.netacs.org |
| MVA pathway, acetyl-CoA supply & fermentation optimization | Engineered S. cerevisiae | 195.96 mg/L | 1.95 g/L | mdpi.com |
| Global Metabolic Engineering Strategy (GMES) | YPH499 | 42.1 mg/L | - | x-mol.net |
Corynebacterium glutamicum, a Gram-positive bacterium with a long history of industrial-scale amino acid production, has emerged as a robust host for producing various value-added compounds, including terpenoids. oup.comnih.gov Its established use in large-scale fermentation makes it an attractive chassis for this compound production. mdpi.comnih.gov C. glutamicum synthesizes the FPP precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comd-nb.info
Successful engineering of C. glutamicum for this compound production has involved several key steps:
Platform Strain Construction: Deleting genes for competing pathways, such as those for carotenoid synthesis (crtE) and other prenyltransferases (idsA), to prevent the diversion of FPP. mdpi.com
Precursor Supply Enhancement: Overexpressing the ispA gene from E. coli, which codes for FPP synthase, to boost the FPP pool. mdpi.comnih.gov
Heterologous Gene Expression: Introducing a codon-optimized patchoulol synthase (PcPS) gene from P. cablin to enable the final conversion to this compound. mdpi.com
These modifications have enabled C. glutamicum to produce this compound from glucose, with initial shake flask titers of 0.20 ± 0.03 mg/L, which were improved to ~0.5 mg/L by enhancing the MEP pathway. mdpi.com Subsequent fermentation process optimization in a bioreactor achieved titers up to 60 mg/L. mdpi.comnih.gov
While specific high-yield examples for this compound are less documented, the oleaginous yeast Yarrowia lipolytica is recognized as a powerful host for producing terpenoids. Its ability to accumulate large amounts of lipids means it has a high availability of acetyl-CoA, the primary precursor for the MVA pathway, making it an excellent candidate for high-level sesquiterpene production. Although its performance for producing some natural products has been reported to be lower than E. coli or S. cerevisiae in certain cases, its potential remains significant. escholarship.org
Escherichia coli is a widely used microbial cell factory due to its clear genetic background, rapid growth rate, and simple nutritional needs. google.com It has been successfully engineered to produce this compound by introducing the patchoulol synthase gene. google.comnih.gov E. coli can utilize its native MEP pathway or a heterologously expressed MVA pathway to supply the FPP precursor. researchgate.netacs.org
Key engineering strategies in E. coli include:
Pathway Selection: While the endogenous MEP pathway can support some production, introducing the exogenous MVA pathway has been shown to increase this compound titers five-fold. researchgate.netacs.org
Enzyme Engineering: Using semi-rational design to improve the substrate binding affinity of patchoulol synthase (PTS) and fusing it with FPP synthase have significantly boosted titers. nih.gov
Chassis Strain Optimization: Deleting competing metabolic pathways for byproducts like acetate (B1210297) and lactate, and enhancing the expression of efflux transporters have dramatically improved production. nih.gov
Through these combinatorial approaches, this compound production in E. coli has seen remarkable progress. Titers have increased from an initial 14 mg/L to 338.6 mg/L in shake flasks and have reached up to 1675.1 mg/L in fed-batch bioreactors, representing some of the highest levels reported. nih.govnih.gov
Table 2: this compound Production in Engineered Escherichia coli
| Engineering Strategy | Host Strain | Titer (Shake Flask) | Titer (Bioreactor) | Reference |
| Overexpression of PTS with endogenous MEP pathway | Engineered E. coli | Low titers | 40.2 mg/L | researchgate.netacs.org |
| Overexpression of PTS with exogenous MEV pathway | Engineered E. coli | 5-fold increase vs MEP | - | researchgate.netacs.org |
| PTS engineering, fusion with FPPS, chassis optimization | Engineered E. coli | 338.6 mg/L | 970.1 mg/L | google.comnih.gov |
| Glycolysis regulation and PTS engineering | Engineered E. coli | - | 1675.1 mg/L | nih.gov |
Beyond traditional yeast and bacteria, other hosts have been explored for this compound production.
Physcomitrella patens : The moss P. patens has been engineered to produce patchoulol. mdpi.comup.pt By overexpressing a truncated HMGR (a key enzyme in the MVA pathway) and targeting both FPS and PTS enzymes to the plastids, a yield of 1.34 mg/g dry weight was achieved, which was the highest reported for a plant-based heterologous system at the time. frontiersin.orgacs.org
Chlamydomonas reinhardtii : The green microalga C. reinhardtii offers the potential for photosynthetic, light-driven production of terpenoids. core.ac.uknih.gov Expression of patchoulol synthase from P. cablin resulted in patchoulol production, with yields reaching up to 1.03 mg/L in photoautotrophic conditions. nih.gov Further engineering, such as knocking down the squalene synthase to reduce competition for FPP, significantly increased production. researchgate.net
Fermentation Process Optimization for Enhanced Titer and Productivity
Optimizing the fermentation process is critical to maximizing the yield and productivity of this compound from engineered microbial hosts. Key strategies focus on managing culture conditions, nutrient feeding, and in-situ product removal.
Fed-Batch Fermentation: This is a widely adopted strategy to achieve high cell densities and high product titers. mdpi.com A two-stage fed-batch process is often employed. In the first stage, cells grow rapidly on a primary carbon source like glucose. mdpi.com In the second stage, a feeding strategy is implemented to maintain controlled growth and induce product formation. mdpi.commdpi.com For example, in S. cerevisiae, controlling the glucose concentration below 1.0 g/L and then using ethanol (B145695) as a carbon source has been shown to greatly increase terpenoid yields. mdpi.com In E. coli, fed-batch processes have pushed this compound titers to over 1.6 g/L. nih.gov
In-Situ Product Recovery: this compound, like many terpenes, can be volatile and potentially toxic to the host cells at high concentrations. To overcome this, a two-phase fermentation system is often used, where an organic solvent like dodecane (B42187) is added to the culture medium. mdpi.commdpi.com The dodecane layer captures the secreted this compound, preventing its loss through volatilization and reducing its concentration in the aqueous phase, thereby alleviating cellular toxicity. mdpi.com This technique has been crucial in achieving high titers in both C. glutamicum and S. cerevisiae fermentations. mdpi.commdpi.com
Media and Condition Optimization: The composition of the fermentation medium, including carbon sources, nitrogen sources, and trace elements, is fine-tuned to balance cell growth and product synthesis. mdpi.comfrontiersin.org For instance, optimizing levels of glucose, yeast extract, and tryptone increased this compound yield by over 30% in one S. cerevisiae study. mdpi.com Similarly, optimizing pH and temperature is crucial; for E. coli, a pH of 6.75 and a temperature of 20°C were found to be optimal for production. acs.org In C. glutamicum, refining the trace element composition led to a 15% increase in patchoulol production. frontiersin.org
Table 3: Fermentation Optimization Strategies and Results
| Host Organism | Strategy | Key Parameters | Resulting Titer | Reference |
| S. cerevisiae | Two-stage fed-batch fermentation with dodecane extraction | Glucose control, ethanol feed | 1.95 g/L | mdpi.com |
| S. cerevisiae | High-density fermentation | Optimized medium, process control | 2.1 g/L | nih.gov |
| C. glutamicum | Fed-batch fermentation with dodecane extraction | Glucose feed, IPTG induction at 5h, dodecane addition at 25h | ~60 mg/L | mdpi.com |
| E. coli | Fed-batch fermentation | Mineral salt medium, process control | 970.1 mg/L | nih.gov |
| E. coli | Fed-batch with glycolysis regulation | Pyruvate-sensing dynamic regulation | 1675.1 mg/L | nih.gov |
| E. coli | Solid-liquid phase partitioning cultivation (SLPPC) | Diaion HP20 adsorber, optimized pH (6.75) and temp (20°C) | 40.3 mg/L | acs.org |
Fed-Batch Fermentation Techniques and Strategies
Fed-batch fermentation is a widely adopted strategy to achieve high-density cell cultures and improve the production of this compound. This technique involves the controlled feeding of nutrients during the fermentation process, which helps to avoid substrate inhibition and the accumulation of toxic byproducts.
A two-stage fed-batch process has been successfully implemented in engineered Saccharomyces cerevisiae. mdpi.com In the initial phase, the focus is on rapid cell growth, with glucose concentration carefully maintained at low levels. mdpi.com Once a high cell density is achieved, the feed is switched to a different carbon source, such as ethanol, which has been shown to significantly increase terpenoid yields compared to glucose. mdpi.com In one study, this strategy, combined with an optimized medium, led to a this compound titer of 1.95 g/L in a 5-L bioreactor. mdpi.com
Similarly, in Corynebacterium glutamicum, a fed-batch strategy resulted in a this compound titer of approximately 60 mg/L, a significant increase compared to batch-mode cultivation. mdpi.com Fed-batch fermentation has also been applied to engineered Escherichia coli, achieving a titer of 40.2 mg/L. researchgate.net These examples underscore the effectiveness of fed-batch strategies in enhancing this compound production across different microbial platforms by separating the growth phase from the production phase and maintaining optimal nutrient levels.
Optimization of Fermentation Medium Components and Conditions
The composition of the fermentation medium and the cultivation conditions are critical factors that significantly influence microbial growth and this compound synthesis. Optimization of these parameters can lead to substantial improvements in product yield.
For Saccharomyces cerevisiae, a systematic optimization of the culture medium, based on the standard YPD medium, was performed. The optimized medium (OYPD) consisted of increased concentrations of glucose, yeast extract, and tryptone, along with specific additions of MgSO₄·7H₂O, KH₂PO₄, a metal ion solution, and a vitamin solution. mdpi.com Fermentation using this optimized medium resulted in a 30.74% increase in this compound yield in shake flask cultures, reaching 195.96 mg/L. mdpi.com For auxotrophic strains, the medium was further supplemented with essential amino acids like leucine, histidine, and uracil (B121893) to support optimal growth. mdpi.com
In Escherichia coli, the optimization of pH and temperature was found to be crucial. The highest production of (-)-patchoulol was achieved at a temperature of 20°C and a pH of 6.75, which was a 3-fold improvement over previous conditions. acs.org The nitrogen content in the medium was also identified as a key factor in augmenting production. acs.org
For Corynebacterium glutamicum, a complex medium supplemented with glucose was used for both batch and fed-batch fermentations. mdpi.com The timing of induction of gene expression is also a critical parameter, with induction during the exponential growth phase being a common strategy to prevent the accumulation of toxic precursors. mdpi.com
**Table 1: Optimized Fermentation Medium Components for this compound Production in *S. cerevisiae***
| Component | Optimized Concentration |
|---|---|
| Glucose | 30 g/L |
| Yeast Extract | 30 g/L |
| Tryptone | 20 g/L |
| MgSO₄·7H₂O | 1.232 g/L |
| KH₂PO₄ | 4.8 g/L |
| Metal Ion Solution A | 10 mL/L |
| Vitamin Solution B | 24 mL/L |
This data is based on a study that achieved a 30.74% higher yield of this compound compared to standard YPD medium. mdpi.com
Use of Two-Phase Organic Overlay Culture Medium Systems for Product Capture
The volatility and potential cytotoxicity of this compound can lead to product loss and inhibition of microbial growth during fermentation. Two-phase organic overlay culture systems are an effective in-situ product recovery method to overcome these challenges. In this system, an immiscible organic solvent is added to the culture medium to continuously capture the produced this compound.
Advanced Genetic Engineering Approaches in Microbial Hosts
Codon Optimization for Efficient Heterologous Gene Expression
The expression of heterologous genes, such as patchoulol synthase (PTS) from Pogostemon cablin, in microbial hosts is a prerequisite for the biotechnological production of this compound. The genetic code is degenerate, meaning that most amino acids are encoded by more than one codon. Different organisms often exhibit a preference for using certain codons over others, a phenomenon known as codon bias. Therefore, optimizing the codon usage of the heterologous gene to match that of the expression host can significantly enhance protein expression levels and, consequently, product yield.
In several studies, the patchoulol synthase gene from P. cablin was codon-optimized for expression in Saccharomyces cerevisiae. nih.govresearchgate.net This strategy is a fundamental step in constructing a functional this compound synthesis pathway in yeast. researchgate.net For instance, the codon-optimized PTS gene was successfully expressed in S. cerevisiae, leading to the initial production of this compound. nih.govresearchgate.net Codon optimization has also been employed for expressing genes in other microbial hosts, such as Escherichia coli, to improve the production of this compound.
Promoter Selection and Optimization for Gene Expression Control (e.g., GAL1, TEF1, HXT1)
The choice of promoter is a critical factor in metabolic engineering as it controls the timing and level of gene expression. Different promoters can be utilized to fine-tune the expression of genes in the this compound biosynthesis pathway to balance metabolic flux and avoid the accumulation of toxic intermediates.
In Saccharomyces cerevisiae, several promoters have been investigated for driving the expression of patchoulol synthase (PTS) and other pathway genes. Strong constitutive promoters like TEF1 have been used for the heterologous expression of PTS. mdpi.comresearchgate.net Inducible promoters, such as the GAL1 promoter, which is induced by galactose and repressed by glucose, have also been employed to control PTS expression. mdpi.comnih.govresearchgate.net This allows for the separation of the cell growth phase from the production phase.
Furthermore, promoters with specific regulatory characteristics have been used to modulate competing pathways. For example, the HXT1 promoter, a glucose-inducible promoter, was used to weaken the expression of squalene synthase (ERG9), thereby reducing the metabolic flux towards ergosterol and redirecting precursors to this compound synthesis. researchgate.netnih.gov Similarly, replacing the native promoter of the ERG9 gene with promoters like pERG1 has been explored to balance the competing squalene pathway and improve this compound yields. mdpi.com The selection of an appropriate promoter is therefore a key strategy for optimizing the metabolic network for efficient this compound production.
Gene Integration into Genome vs. Multi-copy Plasmid Systems
The method of introducing heterologous genes into a microbial host, either by integration into the genome or by using multi-copy plasmids, has significant implications for the stability and productivity of the engineered strain.
Multi-copy plasmid systems offer the advantage of high gene dosage, which can lead to higher levels of protein expression and potentially higher product titers. In several studies, multi-copy plasmids have been used to express the patchoulol synthase gene and other pathway genes in S. cerevisiae. mdpi.comchalmers.se However, plasmids can be unstable and may be lost during cell division, especially in the absence of selective pressure, which can be a drawback for large-scale industrial fermentations.
Gene integration into the genome , on the other hand, provides greater genetic stability as the heterologous genes are maintained as a permanent part of the host's chromosome. While a single integration event may result in lower gene expression compared to a multi-copy plasmid, multiple copies of a gene can be integrated into the genome to increase expression levels. For example, integrating multiple copies of the PTS gene into the yeast genome has been explored to enhance this compound production. nii.ac.jp In some strategies, a combination of both approaches is used, where some pathway genes are integrated into the genome for stability, while others are expressed from plasmids for high-level expression. mdpi.com The choice between these two strategies often involves a trade-off between the high expression levels offered by plasmids and the superior stability of genomic integration.
Sustainable and Green Chemistry Aspects of this compound Production
The production of this compound is undergoing a significant transformation, driven by the principles of sustainable and green chemistry. This shift aims to mitigate the environmental footprint associated with traditional agricultural and extraction methods by focusing on renewable resources, reducing energy consumption, and conducting comprehensive lifecycle assessments.
Utilization of Renewable Biomass Resources
The foundation of green chemistry in this compound production lies in the shift from reliance on cultivated patchouli plants to the utilization of renewable biomass and biotechnological routes. This approach not only alleviates pressure on agricultural land but also offers a more controlled and potentially sustainable supply chain.
Engineered microorganisms are at the forefront of this transition. Strains of the yeast Saccharomyces cerevisiae have been metabolically engineered to produce patchoulol from simple sugars like glucose. wikipedia.org Through the introduction and modulation of nine genes involved in the patchoulol synthesis pathway, researchers have achieved production yields of up to 2.05 mg of patchoulol per gram of glucose in batch-fermentation processes. wikipedia.org Similarly, the bacterium Escherichia coli has been engineered to produce (−)-patchoulol, achieving titers of 40.2 mg/L through fermentation. uni.lu These microbial platforms represent a promising alternative, converting renewable feedstocks directly into the desired high-value compound. wikipedia.orguni.lu
Beyond microbial synthesis, advancements are being made in the processing of patchouli plant biomass itself. The plant's cell walls are composed of lignocellulose (cellulose, hemicellulose, and lignin), which can be challenging to break down. nih.gov Biological delignification, a pretreatment process using microorganisms like the fungus Trichoderma viride, can degrade this complex structure. nih.gov This pretreatment enhances the extraction of patchouli oil and has been shown to increase the final concentration of this compound. nih.gov This method adds value by improving yield from the existing biomass. nih.gov
Furthermore, the concept of a circular economy is being applied through the valorization of waste biomass. Patchouli oil distillery waste (PODW), a lignocellulosic byproduct of traditional extraction, has been identified as a potential renewable resource for energy production. guidetopharmacology.org Through anaerobic digestion, this waste can be converted into biogas (methane), providing a sustainable energy source that can power the production facility or be fed into the local grid. guidetopharmacology.org
Advantages in Energy Consumption Compared to Traditional Extraction Methods
A significant drawback of traditional patchouli oil production is the high energy consumption associated with steam distillation. This conventional method is time-consuming and energy-intensive. wikipedia.org For instance, a typical steam distillation process in Indonesia may use 40 liters of kerosene (B1165875) for an eight-hour extraction to process 100 kg of patchouli leaves. perflavory.com Biotechnological production and advanced extraction techniques offer substantial energy savings.
Microbial fermentation occurs under mild temperature and pressure conditions, presenting a stark contrast to the high-energy requirements of steam distillation. wikipedia.org Biological pretreatment methods, such as delignification with fungi, are also characterized by their low energy supply needs compared to physical and chemical alternatives. nih.gov
Modern extraction technologies have been developed to reduce both time and energy usage. Microwave-assisted hydrodistillation (MHD) and microwave air-hydrodistillation (MAHD) are notable examples. nih.govebi.ac.uk These methods use microwave energy to heat the solvent and plant material, significantly shortening the extraction time compared to conventional hydrodistillation (HD). nih.govwikipedia.org Research shows that while a traditional hydrodistillation might take over 400 minutes, microwave-assisted methods can achieve similar or better yields in as little as 126 minutes. nih.govwikipedia.org Supercritical Carbon Dioxide (SC-CO2) extraction is another low-temperature alternative that minimizes energy use and avoids the thermal degradation of sensitive compounds like this compound. perflavory.com
The table below provides a comparative overview of different extraction methods, highlighting the advantages of modern techniques in terms of efficiency.
Table 1: Comparison of Patchouli Oil Extraction Methods
| Extraction Method | Extraction Time (minutes) | This compound Content (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Steam Distillation (Conventional HD) | ~480 | 22.70 - 27.78 | Well-established method | perflavory.comnih.govwikipedia.org |
| Microwave-Assisted Hydrodistillation (MHD) | ~126 | 26.32 | Reduced time and energy consumption | nih.govwikipedia.org |
| Microwave Air-Hydrodistillation (MAHD) | Shorter than MHD | Lower than MHD | Faster, "green technique" | nih.govnih.gov |
| Supercritical CO2 (SC-CO2) Extraction | Variable | 38.70 | Low temperature, high purity, no solvent residue | perflavory.com |
| Water–Bubble Distillation | 360 | 61.53 | High PA content | wikipedia.org |
Lifecycle Assessment and Environmental Impact Considerations
Lifecycle Assessment (LCA) provides a systematic evaluation of the environmental impacts of a product or process from "cradle-to-gate" (from raw material extraction to the finished product). thegoodscentscompany.comfishersci.ca LCA studies on patchouli oil production have highlighted several key environmental hotspots and potential areas for improvement. thegoodscentscompany.com
A study focusing on traditional patchouli oil production in Indonesia identified the most significant environmental impacts in three categories: human health, resource depletion, and ecosystem quality. thegoodscentscompany.com The analysis, using the Eco Indicator 99 method, revealed that the human health impact category was the most affected. thegoodscentscompany.com A major contributor to the environmental burden is the use of firewood for the distillation process, which leads to greenhouse gas emissions. thegoodscentscompany.com The LCA proposed several improvements, including replacing chemical fertilizers and pesticides with organic alternatives and converting distillation waste (ampas nilam) into briquettes and compost. thegoodscentscompany.com
From a chemical hazard perspective, this compound itself is a key consideration. Environmental risk assessments classify patchouli extract as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411). thegoodscentscompany.comfishersci.fi This toxicity is primarily attributed to the this compound component. fishersci.fi Therefore, managing wastewater and preventing the release of the oil into aquatic environments is a critical aspect of sustainable production.
Chemical Compounds Mentioned
Advanced Derivatives and Structure Activity Relationship Studies of Patchouli Alcohol
Synthesis of Novel Patchouli Alcohol Derivatives for Pharmacological Screening
The rigid tricyclic skeleton of this compound serves as a valuable scaffold for developing new therapeutic agents. Researchers have employed both chemical synthesis and biotechnological methods to create novel derivatives for pharmacological evaluation.
One innovative approach is the use of biotransformation, which utilizes microorganisms to perform specific chemical reactions on a substrate. A study on the biotransformation of this compound with the fungus Cladosporium cladosporioides resulted in the production of four new hydroxylated derivatives. researchgate.net This method provides a highly selective and environmentally friendly alternative to complex chemical synthesis for modifying complex natural product structures. researchgate.net
Chemical synthesis has also been used to create derivatives, such as esters. The esterification of this compound with acetic acid and propionic acid yields patchouli acetate (B1210297) and patchouli propionate (B1217596), respectively. researchgate.net While these specific esters are primarily explored for their value in the fragrance industry, the methodology demonstrates a straightforward route to modifying the hydroxyl group, a key site for structural alteration. researchgate.net More complex total synthesis routes have also been established to produce this compound and its key intermediates, which can be adapted to generate structural analogs. nih.govrsc.org For example, key intermediates like 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one have been synthesized from 2-methylbenzoic acid, providing pathways to novel structures. rsc.org
Structural Modifications and Their Impact on Biological Activity Profiles
Modifying the chemical structure of this compound directly influences its biological activity. The derivatives created through biotransformation, for instance, have been screened for their antiviral properties.
The four hydroxylated metabolites produced by Cladosporium cladosporioides were evaluated for their activity against the influenza A (H1N1) virus. All four compounds demonstrated potent anti-influenza activity, with their efficacy, measured by the EC₅₀ value, ranging from 2.1 to 20.9 µM. researchgate.net This indicates that the addition of hydroxyl groups to the this compound backbone can significantly enhance its antiviral potential.
| Derivative | Structural Modification | Biological Activity (Anti-H1N1) | EC₅₀ (µM) |
|---|---|---|---|
| Metabolite 1 | Hydroxylation | Potent | 2.1 - 20.9 |
| Metabolite 2 | Hydroxylation | Potent | 2.1 - 20.9 |
| Metabolite 3 | Hydroxylation | Potent | 2.1 - 20.9 |
| Metabolite 4 | Hydroxylation | Potent | 2.1 - 20.9 |
Similarly, the conversion of this compound into esters like patchouli acetate and propionate alters its physical and olfactory properties, which is highly relevant for the fragrance industry. researchgate.net While not a pharmacological outcome, this demonstrates how a simple modification to the hydroxyl group can significantly change the molecule's interactions with biological receptors, in this case, olfactory receptors.
Structure-Activity Relationship (SAR) Elucidation for Therapeutic Development
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental for designing more effective drugs. For this compound and its derivatives, SAR studies aim to identify the specific molecular features responsible for their therapeutic effects.
Research into related compounds from P. cablin provides insights into SAR principles. For a class of sesquiterpenoids from the plant called pogocablanols, which exhibit relaxant effects on intestinal smooth muscle, preliminary SAR analysis suggested that an oxaspirocycle and a pyran ring are important structural features for their activity. researchgate.net
In another study focusing on the nematicidal (nematode-killing) activity of patchouli essential oil components, SAR analysis revealed that the presence of a hydroxyl group, like the one in this compound, is nonessential for the observed activity. researchgate.net Instead, the activity was highly dependent on the synergistic composition of sesquiterpene hydrocarbons like α-guaiene and α-bulnesene. researchgate.net This finding is crucial for therapeutic development, as it suggests that derivatives without the hydroxyl group might retain or even exceed the activity of the parent compound, potentially improving properties like bioavailability.
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can dramatically alter the biological activity of a molecule. biomedgrid.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. biomedgrid.com
For this compound, which has multiple chiral centers, its spatial configuration is key to its biological function. The different stereoisomers of this compound have been shown to possess distinct olfactive properties, highlighting that even sensory perception is stereospecific. researchgate.net
This stereoselectivity is particularly evident in its potential as an anti-inflammatory agent. The enzyme cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2, and selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs. In silico molecular docking studies have been performed to predict how different isomers of this compound bind to these enzymes. nih.govberkalahayati.org The studies analyzed the binding energies of six different alpha-patchouli alcohol isomers with COX-1 and COX-2. nih.gov The results predicted that one isomer (PubChem CID 521903) could act as a selective COX-2 inhibitor, while another (PubChem CID 442384) was predicted to be a selective COX-1 inhibitor. nih.govberkalahayati.org These predictions are based on differences in how the isomers fit into the active sites of the enzymes and the resulting binding energy. nih.gov Such findings underscore the profound influence of chirality on biological specificity and are instrumental in guiding the synthesis of stereochemically pure derivatives for targeted therapeutic action.
Emerging Research Frontiers and Methodological Integration in Patchouli Alcohol Studies
Integrated Omics Approaches
Integrated omics involves the simultaneous analysis of various biological molecules to obtain a comprehensive picture of cellular processes. This approach is increasingly being applied to elucidate the complex interactions of patchouli alcohol within biological systems.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the cellular state. In the context of this compound research, metabolomics has been used to understand its effects on metabolic pathways. For instance, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis animal model, this compound was found to attenuate acute colitis by inhibiting tryptophan metabolism. nih.gov Metabolite profiling of the plasma revealed that this compound reversed the increase in tryptophan metabolites, such as L-kynurenine (Kyn) and 5-hydroxytryptophan (B29612) (5-HTP), by suppressing the key enzymes indoleamine 2,3-dioxygenase-1 (IDO-1) and tryptophan hydroxylase-1 (TPH1). nih.gov This highlights how metabolomics can pinpoint specific metabolic pathways modulated by this compound, offering insights into its therapeutic effects.
Table 1: Impact of this compound on Key Metabolites in a DSS-Induced Colitis Model
| Metabolite | Effect of DSS | Effect of this compound Treatment | Associated Enzyme Modulated by this compound |
|---|---|---|---|
| L-kynurenine (Kyn) | Increased | Decreased | Indoleamine 2,3-dioxygenase-1 (IDO-1) |
| 5-hydroxytryptophan (5-HTP) | Increased | Decreased | Tryptophan hydroxylase-1 (TPH1) |
Proteomics focuses on the entire set of proteins produced by an organism or system. This powerful tool helps identify proteins that are differentially expressed or modified in response to a compound, thereby revealing its mechanism of action. Studies have utilized proteomics to understand how this compound influences protein expression in various contexts. For example, in non-small cell lung cancer cells, this compound was shown to affect the expression of proteins involved in DNA damage response signaling pathways, such as p-H2A.X, p-CHK1, p-CHK2, and p-p53. researchgate.net Another study combined transcriptome and proteome analyses to compare two chemotypes of Pogostemon cablin, revealing differential expression of proteins like lipoxygenase (LOX2), β-glucosidase, and patchouli synthase (PTS). nih.gov These findings demonstrate the utility of proteomics in identifying the molecular machinery targeted by this compound.
The integration of data from multiple omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a more complete and systems-level understanding of a compound's biological effects. This approach has been applied in studies on irritable bowel syndrome with diarrhea (IBS-D), where multi-omics methods, including bacterial 16S rRNA sequencing and whole transcriptome sequencing, were used to observe the therapeutic effects of this compound. nih.gov By combining these datasets, researchers can construct comprehensive models of how this compound modulates various biological pathways simultaneously, leading to a more nuanced understanding of its therapeutic potential.
Systems Biology Approaches to Model and Predict Biological Responses
Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. plos.orgopen-systems-pharmacology.org In the study of this compound, network pharmacology is a key systems biology approach that has been employed. This method involves constructing networks of compound-target-disease interactions to predict potential mechanisms of action. nih.gov For instance, network pharmacology was used to investigate the effects of this compound on gastric cancer. By analyzing public databases, 161 potential targets for this compound in the treatment of gastric cancer were identified. nih.govfrontiersin.orgnih.gov Functional enrichment analysis of these targets pointed towards the MAPK and PI3K/AKT signaling pathways as being central to its anti-cancer effects. nih.govfrontiersin.org This predictive power of systems biology allows for the generation of hypotheses that can then be validated experimentally.
Development and Application of Advanced Pharmacological and Toxicological Models (In Vitro and In Vivo)
The development of sophisticated preclinical models is crucial for accurately assessing the pharmacological and toxicological properties of compounds like this compound.
In Vitro Models: Advanced in vitro models, such as 3D cell cultures and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. While specific use of organoids for this compound is not yet widely reported, numerous studies employ various cancer cell lines to investigate its effects. For example, its anti-cancer properties have been tested on human gastric cancer cell lines (NCI-N87 and HGC-27), colorectal cancer cell lines (SW480, HCT-116, Caco-2, and HT-29), and non-small cell lung cancer cells (A549). researchgate.netfrontiersin.orgnih.govusda.gov Additionally, its anti-inflammatory effects have been studied in LPS-treated RAW264.7 cells and TNFα–treated HT29 cells. nih.gov
In Vivo Models: Animal models remain essential for understanding the systemic effects of this compound. Various rodent models have been utilized to study its therapeutic potential across different diseases. These include a high-fat diet-induced obesity mouse model, a dextran sulfate sodium (DSS)-induced colitis mouse model, and xylene-induced ear edema in mice and carrageenan-induced paw edema in rats to assess anti-inflammatory activity. nih.govnih.govnih.gov Furthermore, its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated in mice. nih.gov In neuroscience, the APP/PS1 mouse model of Alzheimer's disease has been instrumental in showing that this compound can ameliorate cognitive defects. researchgate.netnih.gov
Table 2: Examples of In Vivo Models Used in this compound Research
| Model | Disease/Condition Studied | Key Findings |
|---|---|---|
| High-Fat Diet (HFD) Mouse Model | Obesity | Reduced body weight and fat accumulation. nih.gov |
| DSS-Induced Colitis Mouse Model | Inflammatory Bowel Disease | Attenuated colitis symptoms and inflammation. nih.gov |
| Carrageenan-Induced Paw Edema Rat Model | Inflammation | Decreased paw edema and production of inflammatory mediators. nih.gov |
| APP/PS1 Mouse Model | Alzheimer's Disease | Ameliorated cognitive defects and reduced amyloid plaque deposition. nih.gov |
| MRSA-Infected Mouse Model | Bacterial Infection | Protected mice from MRSA infection. nih.gov |
Target Identification and Validation in Complex Biological Systems
Identifying the specific molecular targets of a natural compound is a critical step in understanding its mechanism of action. A variety of computational and experimental methods are used for this purpose.
Molecular docking, a computational technique, has been used to predict the binding of this compound to specific protein targets. For example, docking studies suggested that this compound could inhibit the enzymatic activity of H. pylori urease by interacting with the nickel atoms in its active site. nih.gov Another study used molecular docking to investigate its antibacterial mechanism, suggesting it targets penicillin-binding proteins (PBPs), thereby causing defects in the bacterial cell wall. nih.gov More recently, docking analysis revealed that this compound can form hydrogen bonds with key residues in the tyrosinase enzyme, suggesting a mechanism for its skin-lightening potential. mdpi.com
Experimental validation of these computationally predicted targets is essential. For instance, the inhibitory effects of this compound on the PI3K/AKT and MAPK signaling pathways, initially suggested by network pharmacology, were confirmed in gastric cancer cells using Western blot analysis, which showed decreased phosphorylation of key proteins like PI3K, AKT, ERK, P38, and JNK. frontiersin.orgnih.gov Similarly, its role as a selective estrogen receptor β (ERβ) agonist was confirmed through microscale thermophoresis, which measured a direct binding affinity. nih.gov These validated targets provide a solid foundation for explaining the diverse pharmacological activities of this compound.
Mentioned Compounds
Lead Compound Optimization Strategies for Drug Discovery
This compound, a tricyclic sesquiterpene, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anti-inflammatory, anti-influenza virus, and anti-cancer properties. mdpi.comnih.govresearchgate.net These inherent therapeutic characteristics position it as a valuable lead compound for the development of novel drugs. Lead optimization is a critical phase in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound through chemical modifications.
Another key strategy involves creating a library of novel analogues by modifying the tricyclic skeleton. The total synthesis of this compound has been accomplished through various routes, providing a foundation for creating structurally diverse derivatives. researchgate.netresearchgate.net By altering the ring structure or introducing substituents at different positions, medicinal chemists can explore the structure-activity relationship (SAR) of this compound. This systematic approach helps identify the key structural features responsible for its therapeutic effects and guides the design of more potent and selective compounds. For example, understanding how structural changes impact its documented anti-inflammatory effects, such as the reduction of nitric oxide (NO) production and pro-inflammatory cytokines, is crucial for developing targeted anti-inflammatory agents. nih.gov
The goal of these optimization strategies is to produce drug candidates with improved pharmacological profiles. This includes not only enhanced potency but also better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a compound's success as a therapeutic agent. nih.gov
Biophysical Characterization of this compound Interactions with Macromolecules
Understanding how this compound interacts with biological macromolecules at a molecular level is fundamental to elucidating its mechanism of action and guiding drug design. Various biophysical techniques are employed to characterize these interactions.
Molecular Docking: In silico molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a macromolecular target. Studies have utilized this method to investigate the interaction between this compound and specific enzymes. For instance, docking analyses have been performed to explore its binding to tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net These simulations can reveal potential hydrogen bonds and hydrophobic interactions between the hydroxyl group and alkyl rings of this compound and the amino acid residues in the active site of the target protein, providing insights into the inhibitory mechanism. researchgate.netresearchgate.net
Spectroscopic Techniques: Spectroscopic methods are essential for characterizing the physicochemical properties of this compound and its interactions.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR has been used to identify the characteristic functional groups of this compound. The presence of a broad band in the 3300–3600 cm⁻¹ region confirms the O-H stretching of its alcohol group. nih.govmdpi.com Changes in the position and intensity of this and other peaks upon interaction with a macromolecule can indicate binding events and conformational changes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the identification and quantification of this compound in complex mixtures like essential oils. researchgate.netnih.gov It provides a detailed mass spectrum, which serves as a molecular fingerprint for the compound. nist.gov This technique is crucial for quality control and for quantifying the compound in various biological matrices during pharmacokinetic studies. nih.gov
These biophysical characterizations have been instrumental in understanding this compound's observed biological effects. For example, its ability to inhibit tyrosinase activity and reduce melanin biosynthesis in murine melanoma cells has been demonstrated in vitro. mdpi.comresearchgate.net The integration of computational and experimental biophysical methods provides a comprehensive picture of how this compound engages with its molecular targets, such as proteins in the EGFR-MAPK pathway, which is implicated in its pro-apoptotic effects on cancer cells. ptmitraayu.com
Future Research Directions and Unresolved Challenges in this compound Research
Despite the growing body of research on this compound, several challenges and unanswered questions remain, paving the way for future investigations.
Elucidation of Molecular Mechanisms: While numerous pharmacological activities have been reported for this compound, the precise molecular mechanisms underlying many of these effects are not fully understood. nih.gov Future research should focus on identifying specific cellular targets and signaling pathways modulated by the compound. For example, investigating its interaction with nuclear receptors like PXR and its subsequent suppression of inflammatory pathways like NF-κB offers a promising avenue. ptmitraayu.com
Preclinical and Clinical Development: A significant gap exists between the extensive in vitro and in vivo studies in animal models and the lack of human clinical trials. nih.gov There is a pressing need for systematic preclinical evaluations covering toxicology, pharmacokinetics, and formulation development to translate the promising laboratory findings into clinical applications. nih.gov Addressing its low water solubility through advanced drug delivery systems is a key challenge in its pharmaceutical development. nih.gov
Biotechnological Production: The traditional extraction of this compound from Pogostemon cablin is subject to variations based on geographical location, cultivation, and harvesting conditions. nih.gov Biotechnological production using engineered microorganisms or enzymes, such as patchoulol synthase (PTS), presents a sustainable and consistent alternative. researchgate.net Optimizing these biotechnological processes to improve yields and purity is a critical future research direction. researchgate.net
Exploring New Therapeutic Applications: The known bioactivities of this compound suggest its potential in new therapeutic areas. Its prebiotic-like effects and ability to modulate gut microbiota open up possibilities for its use in managing gastrointestinal disorders. nih.gov Furthermore, its demonstrated inhibition of tyrosinase suggests its potential as a skin-lightening agent in cosmetic or dermatological products. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on a wider range of this compound derivatives are needed. By systematically modifying its chemical structure and evaluating the biological activity of the resulting analogues, researchers can build a robust model to guide the design of next-generation therapeutic agents with enhanced potency and specificity.
Compound List
Q & A
Basic Research Questions
Q. What are the most reliable methods for isolating patchouli alcohol (PA) from patchouli oil (PO), and how can yield be optimized?
- Methodological Answer : Fractional distillation under vacuum conditions, followed by crystallization, is a solvent-free method for isolating PA. In a study, PO was separated into fractions via fractional distillation (reflux ratio: 10:1), with Fraction C (containing >80% PA) yielding 52.9% PA after cooling, centrifugation, and suction filtration . Key parameters include temperature control during crystallization (optimal at 4°C) and centrifugal force (3,000 rpm for 10 minutes). Purity is confirmed via melting point (57–59°C), IR spectroscopy (O-H stretch at 3,300 cm⁻¹), and NMR (δ 1.28 ppm for tertiary methyl groups) .
Q. Which analytical techniques are recommended for quantifying PA in complex matrices, and what are their limitations?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for PA quantification. For example, DB-5 columns (30 m × 0.25 mm, 0.25 μm film) at 100–280°C (3°C/min) achieve retention indices (RI) of 1,386 . However, co-elution with sesquiterpenes (e.g., β-patchoulene) may require GC-MS for resolution. Internal standards (e.g., n-eicosane) improve accuracy, while external calibration risks matrix interference .
Q. What are the primary biological activities of PA, and how are these tested in vitro?
- Methodological Answer : PA exhibits anti-inflammatory, antiviral, and antimicrobial properties. For COX-1 inhibition, molecular docking (Hex 6.12 software) identifies binding sites (Leu223B, Asp228B) with interaction energies of -15 kJ/mol (solvent: DMSO) . In vitro antiviral assays use MDCK cells infected with influenza A (H1N1), with PA showing IC₅₀ values <10 μM via plaque reduction .
Advanced Research Questions
Q. How can enantioselective synthesis of (-)-patchouli alcohol be achieved, and what are the key intermediates?
- Methodological Answer : Asymmetric total synthesis uses organocatalytic [4+2] cyclization to construct the [2.2.2] bicyclic core. A reported method employs L-proline as a catalyst (20 mol%) in DMSO, achieving 85% enantiomeric excess (ee). Key intermediates include a tricyclic ketone (via aldol condensation) and a diastereoselective hydrogenation step (Pd/C, H₂) .
Q. What experimental challenges arise in reconciling computational predictions (e.g., COX-1 inhibition) with in vivo PA bioactivity?
- Methodological Answer : Computational studies suggest PA binds COX-1 via hydrogen bonds (Ser142A, Glu139A), but in vivo models show variable efficacy. For example, PA reduces IL-1β in rat intestinal models (10 mg/kg dose) but underperforms compared to dexamethasone due to poor bioavailability. Strategies include nanoemulsion formulations (e.g., Tween 80/soy lecithin) to enhance solubility .
Q. How do structural modifications of PA influence its antimicrobial activity, and what are the SAR trends?
- Methodological Answer : Oxidation of the C12 hydroxyl group to a ketone reduces antifungal activity (MIC increases from 8 μg/mL to >64 μg/mL against Candida albicans). Conversely, esterification (e.g., PA acetate) enhances lipid membrane penetration, improving bacteriostatic effects (MIC: 4 μg/mL for Staphylococcus aureus) .
Data Contradictions and Resolution
Q. Why do studies report conflicting results on PA’s anti-inflammatory effects in different disease models?
- Resolution : Discrepancies arise from model-specific mechanisms. PA suppresses LPS-induced TNF-α in macrophages (IC₅₀: 25 μM) but fails in IL-6-dominated models (e.g., rheumatoid arthritis). Dose-dependent effects also contribute: low doses (1–5 μM) may paradoxically activate NF-κB in certain cell lines .
Q. How can researchers address variability in PA purity across commercial sources, which impacts experimental reproducibility?
- Resolution : Validate PA purity via GC-MS (≥98% by area) and ¹H-NMR (integration of δ 4.75 ppm for vinylic protons). Reputable suppliers (e.g., Cayman Chemical, Merck) provide certificates of analysis (CoA), but independent verification is critical. Impurities like pogostone (>2%) skew bioassay results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
